molecular formula C11H14O2 B1336136 Vanitrope CAS No. 63477-41-8

Vanitrope

Cat. No.: B1336136
CAS No.: 63477-41-8
M. Wt: 178.23 g/mol
InChI Key: RADIRXJQODWKGQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-(1-propenyl)phenol, also known as 5-propenylguaethol or isosafroeugenol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 2-Ethoxy-5-(1-propenyl)phenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethoxy-5-(1-propenyl)phenol is primarily located in the membrane (predicted from logP). 2-Ethoxy-5-(1-propenyl)phenol has a sweet, phenolic, and powdery taste.

Properties

IUPAC Name

2-ethoxy-5-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADIRXJQODWKGQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047726
Record name trans-2-Ethoxy-5-(1-propenyl)phenol
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Molecular Weight

178.23 g/mol
Source PubChem
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Physical Description

Dry Powder, Solid, White or colourless crystalline powder; vanilla-like aroma
Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
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Record name 2-Ethoxy-5-(1-propenyl)phenol
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Record name Propenylguaethol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxy-5-(1-propenyl)phenol
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Solubility

Insoluble in water, soluble (in ethanol)
Record name Propenylguaethol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

63477-41-8, 94-86-0
Record name Propenyl guaethol
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Record name Vanitrope
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Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
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Record name trans-2-Ethoxy-5-(1-propenyl)phenol
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Record name 2-ethoxy-5-prop-1-enylphenol
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Record name PROPENYL GUAETHOL
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Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040800
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 - 88 °C
Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Vanitrope: A Technical Guide to its Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Vanitrope is a derivative of phenol with an ethoxy and a propenyl substituent on the benzene ring. The trans-(E)-isomer is the more common and aromatically significant form.

Chemical Identifiers:

  • IUPAC Name: 2-ethoxy-5-[(E)-prop-1-enyl]phenol

  • CAS Number: 94-86-0[2]

  • Molecular Formula: C₁₁H₁₄O₂[2][3]

  • Molecular Weight: 178.23 g/mol [1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1][3][5]
Odor Intensely sweet, vanilla-like, with clove, spicy, and woody notes[1][5]
Melting Point 86-88 °C[1][3]
Boiling Point 116 °C at 2 mmHg[3]
Solubility Insoluble in water; soluble in ethanol and most organic solvents[1][3]
Vapor Pressure 0.000281 mmHg at 25 °C[3]
Spectroscopic Data

While detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available, data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) can be found in chemical databases like PubChem. This data is crucial for the structural elucidation and purity assessment of the compound.

Synthesis of this compound from Eugenol

The most common synthetic route to this compound starts from eugenol, a readily available natural product. The synthesis involves two key transformations: isomerization of the allyl group to a propenyl group and etherification/demethylation of the phenolic and methoxy groups.

Putative Experimental Protocol

The following protocol is a generalized procedure based on known chemical transformations for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary to achieve high yields and purity.

Step 1: Isomerization of Eugenol to Isoeugenol

  • Principle: The terminal double bond of the allyl group in eugenol is shifted to a more stable internal position to form isoeugenol. This is typically achieved by heating eugenol in the presence of a strong base.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve eugenol in a suitable high-boiling solvent such as ethylene glycol.

    • Add a strong base, for example, potassium hydroxide.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

    • Extract the isoeugenol with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude isoeugenol by vacuum distillation.

Step 2: Ethylation of Isoeugenol and Selective Demethylation

  • Principle: This step involves the ethylation of the phenolic hydroxyl group of isoeugenol, followed by the selective demethylation of the methoxy group to yield this compound.

  • Procedure:

    • Dissolve the purified isoeugenol in a suitable polar aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • Add an ethylating agent, for example, diethyl sulfate, dropwise to the reaction mixture.

    • Stir the reaction at an elevated temperature until the ethylation is complete (monitored by TLC or GC).

    • For the demethylation step, a stronger nucleophile or a Lewis acid would be required to cleave the methyl ether without affecting the ethyl ether. This is a challenging step that requires careful selection of reagents and reaction conditions.

    • After the reaction, quench the mixture, extract the product, and purify it using column chromatography or recrystallization.

Synthesis Workflow Diagram

Vanitrope_Synthesis Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (Base, Heat) Ethyl_Isoeugenol_Ether Ethyl Isoeugenol Ether Isoeugenol->Ethyl_Isoeugenol_Ether Ethylation (Ethylating Agent, Base) This compound This compound Ethyl_Isoeugenol_Ether->this compound Selective Demethylation

Caption: Putative synthesis workflow for this compound from Eugenol.

Biological Activity and Signaling Pathways

Olfactory Receptor Interaction

The primary biological effect of this compound is its interaction with olfactory receptors (ORs) in the nasal cavity, leading to the perception of its characteristic aroma. While specific studies on this compound's interaction with human ORs are not prevalent in the literature, the general mechanism of olfaction is well-understood.

The binding of an odorant molecule like this compound to its specific G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Olfactory Signaling Pathway Diagram

Olfactory_Signaling This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds G_protein G-protein OR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Neuronal Depolarization Ca_Na->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Generalized olfactory signaling pathway initiated by an odorant.

Potential Antioxidant Activity

Some sources suggest that this compound may possess antioxidant properties.[6] Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The potential antioxidant activity of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Safety and Toxicology

According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[5] Due to concerns about dermal sensitization and systemic toxicity, its use in consumer products is restricted by organizations such as the International Fragrance Association (IFRA).[1][4]

Toxicological Data Summary:

TestRoute of ExposureSpeciesDoseReference(s)
LD50OralRat2400 mg/kg[1]

Conclusion

This compound is a commercially important aroma chemical with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis from eugenol, while not detailed in publicly accessible protocols, follows established principles of organic chemistry. The primary biological activity of this compound is its interaction with olfactory receptors, leading to its characteristic scent. Further research into its specific receptor interactions and potential antioxidant properties could open new avenues for its application. Researchers and drug development professionals should be mindful of its toxicological profile and the regulatory restrictions on its use.

References

An In-depth Technical Guide to the Synthesis of Propenyl Guaethol from Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of propenyl guaethol, a valuable aroma chemical with a potent vanilla-like scent, starting from the naturally abundant precursor, eugenol. The synthesis is a multi-step process involving isomerization, ethylation, and selective demethylation. This document details the experimental protocols, presents quantitative data for process optimization, and visualizes the chemical pathways and workflows.

Overall Synthesis Pathway

The transformation of eugenol into propenyl guaethol is not a direct conversion but a strategic three-step synthetic route. The primary pathway involves:

  • Isomerization: The allyl side chain of eugenol is isomerized to a propenyl group, forming the more stable conjugated isomer, isoeugenol.

  • Ethylation: The free phenolic hydroxyl group of isoeugenol is ethylated to form an ether linkage, yielding ethyl isoeugenol ether.

  • Selective Demethylation: The methyl group of the methoxy moiety is selectively cleaved to yield the final product, propenyl guaethol (1-ethoxy-2-hydroxy-4-propenyl benzene).

An alternative, less common route involves the ethylation of eugenol first, followed by a combined isomerization and demethylation step.

Overall_Synthesis_Workflow Overall Synthesis Workflow for Propenyl Guaethol Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Step 1: Isomerization EthylIsoeugenolEther Ethyl Isoeugenol Ether (1-ethoxy-2-methoxy-4-propenyl benzene) Isoeugenol->EthylIsoeugenolEther Step 2: Ethylation PropenylGuaethol Propenyl Guaethol EthylIsoeugenolEther->PropenylGuaethol Step 3: Selective Demethylation

Vanitrope (CAS No. 94-86-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanitrope, with the CAS number 94-86-0 and IUPAC name 2-ethoxy-5-[(E)-prop-1-enyl]phenol, is a synthetic aromatic compound renowned for its potent vanilla-like aroma and flavor.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, and known biological interactions, particularly within the olfactory system. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[3][4] Its aroma is described as intensely sweet and vanilla-like, with spicy and clove-like undertones, and is noted to be significantly more potent than vanillin.[2][5][6] It is practically insoluble in water but soluble in ethanol and most organic solvents.[2][7]

Table 1: Physicochemical Data for this compound (CAS No. 94-86-0)

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[1][8]
Molecular Weight 178.23 g/mol [1][8]
Melting Point 85-88 °C[3]
Boiling Point 116 °C at 2 mmHg[1]
Appearance White to pale yellow crystalline powder[3][4]
Odor Intense, sweet, vanilla-like, clove-like[6][8]
Solubility Insoluble in water; Soluble in ethanol and most organic solvents[2][7]
FEMA Number 2922[8]
EINECS Number 202-370-0[8]

Synthesis of this compound

This compound is primarily synthesized from eugenol, a naturally occurring phenolic compound.[2] The synthesis involves key steps of isomerization and ethylation, or vice versa, followed by demethylation. A common precursor is ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene).

Experimental Protocol: Synthesis from Ethyl Isoeugenol Ether

This protocol is adapted from a patented method for the preparation of propenyl guaethol (this compound).[7]

Materials:

  • Ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene)

  • Sodium hydroxide (NaOH)

  • Methanol (99%)

  • Ice

  • Mineral acid (e.g., HCl or H₂SO₄)

  • Ethanol-water solution for recrystallization

Procedure:

  • In a compact autoclave, combine 25 grams of ethyl isoeugenol ether, 43 grams of sodium hydroxide, and 150 cc of 99% methanol.

  • Heat the autoclave to 170 °C and agitate the liquid phase for 14 hours.

  • After the reaction, cool the autoclave and vent any pressure.

  • Treat the resulting reaction mixture with ice and filter it.

  • Acidify the filtrate with an excess of mineral acid. This will cause the crude this compound to precipitate.

  • Collect the precipitated product on a filter, wash it thoroughly with water, and then air dry.

  • For further purification, recrystallize the crude product from an ethanol-water solution. This process yields shiny, flat rectangular plates of pure this compound with a melting point of 86.5 to 87.5 °C.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product EIE Ethyl Isoeugenol Ether Reaction Autoclave Reaction (170°C, 14h) EIE->Reaction NaOH Sodium Hydroxide NaOH->Reaction MeOH Methanol MeOH->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Cooling & Filtration Purification Recrystallization (Ethanol/Water) Precipitation->Purification Collection & Washing This compound This compound (2-ethoxy-5-[(E)-prop-1-enyl]phenol) Purification->this compound

Fig. 1: Synthesis workflow for this compound from Ethyl Isoeugenol Ether.

Biological Activity and Signaling Pathway

The primary biological interaction of this compound is with the olfactory system, where it elicits the perception of a vanilla-like scent. While specific studies detailing the interaction of this compound with individual olfactory receptors are limited, the general mechanism for odorant perception is well-established and involves G-protein coupled receptors (GPCRs). It is highly probable that this compound, as a vanilla-like odorant, activates a subset of olfactory receptors, such as OR1D2, which is known to be enhanced by vanilla flavor.[9]

General Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor (OR) on the cilia of an olfactory sensory neuron initiates a signal transduction cascade. This process is mediated by a specialized G-protein, Gα-olf (GNAL).

Key Steps:

  • Odorant Binding: this compound binds to a specific olfactory receptor (OR) in the olfactory epithelium.

  • G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of the G-protein GNAL. The GDP bound to GNAL is exchanged for GTP.

  • Adenylyl Cyclase Activation: The activated GNAL-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).

  • cAMP Production: Activated ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, leading to the perception of smell.[10][11][12]

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space This compound This compound (Odorant) OR Olfactory Receptor (OR) (GPCR) This compound->OR Binds GNAL GNAL (G-protein) OR->GNAL Activates AC Adenylyl Cyclase (ACIII) GNAL->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP CNG CNG Ion Channel Depolarization Depolarization (Ca²⁺/Na⁺ influx) CNG->Depolarization cAMP->CNG Opens Signal Signal to Brain Depolarization->Signal

Fig. 2: General olfactory signal transduction pathway initiated by an odorant like this compound.

Applications in Research and Development

This compound's potent and specific aroma profile makes it a valuable tool in several research and development areas:

  • Olfactory Research: As a specific odorant, this compound can be used to probe the function of olfactory receptors and downstream neural pathways. Its structural similarity to other vanilla-like compounds allows for structure-activity relationship studies to understand the molecular basis of odor perception.

  • Flavor and Fragrance Development: In the food and cosmetic industries, this compound serves as a powerful flavoring and fragrance ingredient. Its stability and potency offer advantages over natural vanilla extracts in certain applications.

  • Drug Development: While not a therapeutic agent itself, the study of how small molecules like this compound interact with specific GPCRs can provide insights for the design of drugs targeting this large and important receptor family.

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a well-characterized synthetic aroma chemical with significant applications in the flavor and fragrance industry and as a tool for olfactory research. This guide has provided a consolidated resource of its physicochemical properties, a detailed synthesis protocol, and an overview of its likely mechanism of action in the olfactory system. The provided data and visualizations aim to support researchers and professionals in their work with this versatile compound.

References

Physical and chemical properties of Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Vanitrope

Introduction

This compound, chemically known as 2-ethoxy-5-[(E)-prop-1-enyl]phenol, is a synthetic aroma chemical highly valued in the fragrance and flavor industries.[1] Also referred to as Propenyl Guaethol, it is recognized for its potent, sweet, vanilla-like aroma with woody and spicy undertones, which is significantly more powerful than that of vanillin or ethyl vanillin.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The document details its chemical identity, physicochemical properties, synthesis, and general experimental protocols for its characterization.

Chemical Identity

This compound is systematically identified by its IUPAC name and various registry numbers. Its fundamental chemical identifiers are summarized below.

IdentifierValue
IUPAC Name 2-ethoxy-5-[(E)-prop-1-enyl]phenol[1][2][3]
Common Name This compound, Propenyl Guaethol[1]
CAS Number 94-86-0[1][4]
Molecular Formula C₁₁H₁₄O₂[1][3][4][5][6]
Molecular Weight 178.23 g/mol [1][4][5][6][7]
FEMA Number 2922[2][5][6][8]
EINECS Number 202-370-0[2][5]

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its application and handling. These properties are summarized in the following table.

PropertyValue
Appearance White to almost white or pale yellow crystalline powder.[1][4][7][9][10]
Odor Intensely sweet, vanilla-like, with woody, spicy, and tobacco notes.[1][8][11]
Melting Point 85 - 88 °C[1][4][6][9][11]
Boiling Point 312 - 313 °C at 760 mmHg[1][6][11] 116 °C at 2 mmHg[4][12]
Solubility Insoluble in water.[1][4][6][11][12] Soluble in ethanol, propylene glycol, benzyl alcohol, and most organic solvents and oils.[1][4][9][11][13]
Vapor Pressure 0.0184 hPa[1] 0.000281 mmHg at 25 °C (estimated)[4][11]
Flash Point > 93.33 °C (> 200 °F)[11] 110 °C[9] 165.2 °C[4][12]
pKa (Predicted) 10.02 ± 0.10[4]
logP (o/w) (est.) 3.415[11]

Chemical Synthesis

This compound is a synthetic compound not found in nature.[7] The most common synthesis route starts from natural eugenol (4-allyl-2-methoxyphenol), a major component of clove oil.[1][7] The synthesis generally involves the ethylation of eugenol, followed by isomerization of the allyl side chain to a propenyl group, and subsequent demethylation.[1][7]

Synthesis_of_this compound Eugenol Eugenol EthylEugenol Ethyl Eugenol Ether Eugenol->EthylEugenol Ethylation (e.g., Diethyl Carbonate) IsomerizedProduct 1-Ethoxy-2-methoxy- 4-propenylbenzene EthylEugenol->IsomerizedProduct Isomerization This compound This compound (Propenyl Guaethol) IsomerizedProduct->this compound Demethylation & Saponification

Caption: Synthesis pathway of this compound from Eugenol.

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a key indicator of its purity. A standard method for its determination is capillary melting point analysis.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound crystalline powder is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (85-88 °C). The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind this compound to a fine powder Pack Pack powder into capillary tube (2-3 mm) Grind->Pack Place Place capillary in melting point apparatus Pack->Place Heat Heat rapidly to ~70°C, then 1-2°C/min Place->Heat Record Record temperature range of melting Heat->Record Result Melting Point Range (e.g., 85-88°C) Record->Result Logical_Relationship_Diagram Condition Ambient Temperature (T) SolidState Physical State: Solid (Crystalline Powder) Condition->SolidState T < MP LiquidState Physical State: Liquid Condition->LiquidState T > MP MeltingPoint Melting Point of this compound (MP = 85-88°C)

References

Vanitrope Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanitrope (propenyl guaethol) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and formulation in understanding the physicochemical properties of this compound. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical name 2-ethoxy-5-(1-propenyl)phenol, is a synthetic aroma chemical prized for its potent, sweet, vanilla-like scent with woody and spicy undertones.[1] It is structurally related to vanillin and eugenol and is widely utilized in the flavor and fragrance industries.[2][3] Understanding its solubility is critical for its application in various formulations, including perfumes, cosmetics, and potentially in pharmaceutical preparations where it might be used as a flavoring agent or excipient.

Solubility Data

The solubility of this compound has been reported in a range of organic solvents. While comprehensive quantitative data across a wide spectrum of solvents is limited in publicly available literature, a combination of qualitative statements and specific quantitative values has been compiled. This compound is generally characterized as being insoluble in water but soluble in most organic solvents.[1][4]

For a comparative perspective, solubility data for structurally similar compounds—vanillin, eugenol, and isoeugenol—are also included, as they can provide valuable insights into the expected solubility behavior of this compound in solvents for which specific data is unavailable.

Table 1: Quantitative Solubility of this compound and Structurally Related Compounds

CompoundSolventSolubilityTemperature (°C)
This compound 95% Ethanol50 g/L (1 g in 20 mL)[4]Not Specified
Propylene Glycol4% (w/w or w/v not specified)[5]Not Specified
Benzyl Alcohol20% (w/w or w/v not specified)[5]Not Specified
Polysorbate 804% (w/w or w/v not specified)[5]Not Specified
Water116.2 mg/L (estimated)[6]25
Isoeugenol DMSO≥21.7 mg/mL[2]Not Specified
Ethanol≥32 mg/mL[2]Not Specified
Acetone2257.19 g/L[7]25
Water810 mg/L[7][8]25
Vanillin Methanol4.15 M (approx. 631 g/L)[9]Not Specified
DMSO30 mg/mL[10]Not Specified
Ethanol (95%)1 in 2 parts (approx. 500 g/L)[4][11]20
AcetoneSoluble[4]20
Water11.02 g/L[11]25
Eugenol DMSO≥100 mg/mL[12]Not Specified
EthanolMiscible[13]Not Specified
Acetone>250 g/L[14]20
Methanol>250 g/L[14]20

Qualitative Solubility Summary:

  • This compound: Soluble in alcohol, ether, benzene, fixed oils, vegetable oils, and most essential oils.[4][5] It is described as slightly soluble in water.[12]

  • Methyl Isoeugenol (a related compound): Soluble in ethanol and acetone.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

3.1 Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

3.2 Materials and Equipment:

  • This compound (analytical standard)

  • Solvent of interest (e.g., methanol, acetone, DMSO), HPLC grade or equivalent

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3 Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of this compound added.

    • Add a known volume or mass of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Analysis:

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

3.4 Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards Prepare Calibration Standards analyze Analyze via HPLC/UV-Vis prep_standards->analyze prep_samples Prepare Saturated Solutions (Excess Solute) equilibrate Agitate at Constant Temperature (24-72h) prep_samples->equilibrate sediment Sedimentation equilibrate->sediment filter_supernatant Filter Supernatant sediment->filter_supernatant dilute Dilute Sample filter_supernatant->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

References

Vanitrope: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Vanitrope, a synthetic aroma chemical also known as propenyl guaethol. This document details the melting and boiling points of this compound, outlines the experimental protocols for their determination, and presents a schematic for its synthesis.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the characterization and quality control of chemical substances. This compound is described as a white to almost white crystalline powder.[1][2] The following table summarizes the reported values for its melting and boiling points.

PropertyValueConditions
Melting Point85 - 88 °CAtmospheric Pressure
Boiling Point312 - 313 °C760 mmHg
116 °C2 mmHg

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols

While specific experimental data for the determination of this compound's melting and boiling points are not publicly available, standard methodologies for crystalline organic solids would be employed.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is typically determined using the capillary method. This can be performed using manual apparatus such as a Thiele tube or an automated melting point apparatus.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

  • Melting point capillary tubes

  • Thermometer or digital temperature probe

  • Heating bath (e.g., Thiele tube with high-boiling point oil) or a metal block heating apparatus

  • Sample pulverization tool (e.g., mortar and pestle)

Procedure:

  • A small amount of dry this compound is finely powdered.

  • The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and capillary assembly are immersed in the heating bath.

  • The bath is heated rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound.

  • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire sample has melted is recorded as the final melting point.

Boiling Point Determination

The boiling point of this compound can be determined by several methods, including distillation or using a Thiele tube. The choice of method may depend on the quantity of the substance available.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For determination at reduced pressure, a vacuum is applied to the system.

Apparatus (Thiele Tube Method):

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Bunsen burner or other heat source

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the this compound.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing heating oil.

  • The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

  • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Synthesis of this compound

This compound is commonly synthesized from eugenol, a naturally occurring phenolic compound. The synthesis pathway involves two main steps: isomerization of the allyl group to a propenyl group, followed by ethylation of the hydroxyl group.

Vanitrope_Synthesis Eugenol Eugenol Isomerization Isomerization Eugenol->Isomerization Isoeugenol Isoeugenol Isomerization->Isoeugenol Ethylation Ethylation Isoeugenol->Ethylation This compound This compound (Propenyl Guaethol) Ethylation->this compound

Caption: Synthesis workflow of this compound from Eugenol.

References

Vanitrope: A Comprehensive Spectroscopic and Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Vanitrope (2-ethoxy-5-[(E)-prop-1-enyl]phenol), a synthetic aroma chemical renowned for its potent, sweet, vanilla-like fragrance.[1] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols and its role in olfactory signaling.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-ethoxy-5-[(E)-prop-1-enyl]phenol
CAS Number 94-86-0[2]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 85-87 °C (trans isomer)[3]
Boiling Point 312 °C[3]
Solubility Insoluble in water; soluble in ethanol and most organic solvents.[1][4]

Spectral Data Analysis

The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ) in ppm
Aromatic CH6.5 - 7.0
Propenyl CH=CH5.5 - 6.5
Phenolic OHVariable
Ethoxy OCH₂~4.0
Propenyl CH₃~1.8
Ethoxy CH₃~1.4

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ) in ppm
Aromatic C110 - 130
Propenyl C=C120 - 135
Ethoxy OCH₂~64
Propenyl CH₃~18
Ethoxy CH₃~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Band (cm⁻¹)
Phenolic O-H Stretch3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1400-1600
C-O Stretch (Ether and Phenol)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.[1] High-resolution mass spectrometry (HRMS) can be utilized to confirm the elemental composition.[1]

Table 4: Experimental MS/MS Fragmentation Data for the Deprotonated Molecule [M-H]⁻

m/z of Precursor Ionm/z of Fragment IonsRelative Abundance (%)
177.0921161.0607100
177.0921121.02959.60

Experimental Protocols

While specific experimental parameters for the acquisition of this compound's spectra are not consistently published, the following outlines standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer. The data is processed, and chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: For a solid sample like this compound, an IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is then recorded across the mid-infrared region.

Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The eluting compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization) and the mass-to-charge ratios of the resulting ions are measured.

Biological Interaction: The Olfactory Signaling Pathway

As an aromatic compound, the biological activity of this compound is primarily initiated through its interaction with olfactory receptors located in the cilia of olfactory sensory neurons in the nasal epithelium.[5][6][7] This binding event triggers a G-protein-coupled cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a distinct scent.[5][7][8][9]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG CNG Ion Channel cAMP->CNG Opens Ion_Influx Na⁺/Ca²⁺ Influx CNG->Ion_Influx Allows Depolarization Neuron Depolarization Ion_Influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: The olfactory signal transduction cascade initiated by this compound.

General Experimental Workflow for Spectral Analysis

The systematic characterization of a chemical compound like this compound follows a standardized workflow to ensure accurate and reproducible data.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR (¹H & ¹³C) Dissolution->NMR IR FTIR Dissolution->IR MS Mass Spectrometry (GC-MS / LC-MS) Dissolution->MS Processing Spectral Processing NMR->Processing IR->Processing MS->Processing Interpretation Structural Elucidation Processing->Interpretation Reporting Final Report Interpretation->Reporting

Caption: A generalized workflow for the spectral analysis of this compound.

References

Vanitrope: A Technical Health and Safety Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Propenyl Guaethol (CAS No. 94-86-0)

This document provides a comprehensive overview of the health and safety information for Vanitrope, also known as Propenyl Guaethol. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is compiled from regulatory sources, safety data sheets, and toxicological assessments.

Chemical and Physical Properties

This compound is a synthetic aromatic compound valued for its potent, sweet, vanilla-like aroma, which is reported to be 16-25 times more intense than vanillin.[1] It is primarily used as a flavoring agent in foods and as a fragrance ingredient in cosmetics and personal care products.[2][3] It exists as a white to almost-white crystalline powder.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-Ethoxy-5-(1-propenyl)phenol[5]
Synonyms Propenyl Guaethol, Isosafroeugenol[6]
CAS Number 94-86-0[2]
EC Number 202-370-0[3]
Molecular Formula C₁₁H₁₄O₂[1][7]
Molar Mass 178.23 g/mol [1][5][7]
Melting Point 85 - 88 °C[1][4]
Boiling Point 116 °C at 2 mmHg; 312-313 °C at 760 mmHg[1][4]
Flash Point 165.2 °C[1][3]
Vapor Pressure 0.000281 mmHg at 25 °C[1][4]
Water Solubility Insoluble[1][3]
Solubility Soluble in 95% ethanol, vegetable oils, and essential oils[1]
Appearance White to almost-white crystalline powder or scaly crystals[1][2][4]

Toxicological Profile

The toxicological data for this compound indicates a low order of acute toxicity. However, it is classified as an irritant and a dermal sensitizer. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[6][8]

Table 2: Summary of Toxicological Data

EndpointResultSpeciesMethod/RemarksSource(s)
Acute Oral Toxicity (LD50) 2400 mg/kgRatOral[9][10]
Skin Irritation IrritantNot specifiedGHS Classification[1][5]
Eye Irritation Serious eye irritationNot specifiedGHS Classification[5][9]
Respiratory Irritation Irritating to the respiratory systemNot specifiedGHS Classification[1]
Skin Sensitization Cause of restriction by IFRAHumanDermal Sensitization and Systemic Toxicity[2][7]
Genotoxicity (Clastogenicity) Non-clastogenicMouseIn vivo micronucleus test[11]
Carcinogenicity Not classified as a carcinogenN/AIARC, ACGIH, NTP, OSHA evaluations[5]

Regulatory and Safety Status

This compound is regulated as a flavoring substance and fragrance ingredient by various international bodies. It is listed as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[12][13]

Table 3: Regulatory Designations and Identifiers

Authority / ListIdentifier / StatusSource(s)
FEMA Number 2922[2][12]
JECFA Number 1264[1][7][8]
FLAVIS Number 04.002[2][7]
IFRA Restricted due to dermal sensitization and systemic toxicity[2][7]
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[5]
Risk Codes (former EU) R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the cited toxicological endpoints, the following sections describe the general methodologies for key safety assessment experiments.

In Vivo Micronucleus Assay for Genotoxicity

The assessment of this compound's clastogenic potential was performed using an in vivo micronucleus test, likely following a protocol similar to OECD Test Guideline 474.

Objective: To determine if the substance induces chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei in erythrocytes.

General Methodology:

  • Animal Model: Typically, male and female mice are used.

  • Dosing: The test substance, this compound (dissolved in a vehicle like olive oil), is administered to the animals, usually via intraperitoneal injection or oral gavage.[11] A range of doses, including a maximum tolerated dose, and vehicle/negative controls are used.

  • Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the animals (typically from the femur).

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (immature) and normochromatic erythrocytes (mature). The frequency of micronucleated polychromatic erythrocytes is determined by scoring a substantial number of cells (e.g., 2000) per animal under a microscope.

  • Data Interpretation: A statistically significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result for clastogenicity. This compound was found to be non-clastogenic under the conditions of the study cited.[11]

Safety Assessment and Hazard Management

The primary hazards associated with this compound are irritation and dermal sensitization. Standard industrial hygiene and laboratory safety practices are recommended.

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in well-ventilated areas or outdoors.[5]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

  • Skin Protection: Wear suitable protective gloves (e.g., chemically resistant rubber gloves) and impervious clothing.[5]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[10]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][5]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation occurs, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing difficulties occur, consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Incompatible Materials:

  • Strong oxidizing agents, strong bases, iron, and iron salts.[5][10]

Diagrams and Workflows

Logical Workflow for Flavor & Fragrance Ingredient Safety Assessment

The following diagram illustrates a generalized workflow for the safety assessment of a chemical ingredient like this compound, intended for use in food and consumer products.

G cluster_0 Phase 1: Characterization & Exposure cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: Risk Characterization & Management A Ingredient Identification (CAS, IUPAC, Purity) B Physicochemical Properties (MW, Solubility, logP) A->B C Intended Use & Exposure Estimation (Food, Cosmetics) B->C D Acute Toxicity (Oral, Dermal, Inhalation) C->D E Genotoxicity Screening (Ames, Micronucleus) D->E F Local Effects (Skin/Eye Irritation, Sensitization) E->F H Dose-Response Assessment (NOAEL, NESIL) E->H G Repeated Dose Toxicity (Sub-chronic studies) F->G G->H I Risk Calculation (Margin of Exposure) H->I J Regulatory Submission & Classification (GRAS, IFRA, GHS) I->J K Final Decision (Safe Use Levels Established) J->K

Caption: Generalized workflow for the safety assessment of a flavor and fragrance ingredient.

References

Vanitrope: A Technical Guide to its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanitrope, chemically known as 2-ethoxy-5-(1-propenyl)phenol or propenyl guaethol, emerged in the mid-20th century as a potent synthetic vanilla flavoring agent. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive resource for researchers and professionals in flavor chemistry and related fields. Initially heralded for its significantly greater flavor intensity compared to vanillin, this compound offered a cost-effective and stable alternative in a market historically reliant on natural vanilla and earlier synthetic variants. This document details the seminal patented synthesis, outlines its chemical and physical properties, and situates its development within the broader history of artificial flavorings.

Introduction: The Quest for Synthetic Vanilla

The history of vanilla flavoring is marked by a persistent effort to find viable alternatives to the expensive and labor-intensive cultivation of the vanilla orchid (Vanilla planifolia).[1] The isolation of vanillin, the primary flavor component of natural vanilla, in 1858 by Nicolas-Theodore Gobley, and its subsequent synthesis in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann, marked the dawn of synthetic vanilla flavorings. These early developments paved the way for a burgeoning industry focused on creating novel, more potent, and economically advantageous vanilla analogs. It is within this context of chemical innovation that this compound was discovered.

The Discovery of this compound

The invention of this compound is formally documented in a United States patent filed on December 21, 1948, by Martin Bat-Edin. The patent, US2663741A, discloses the synthesis of "propenyl-guaethol," the chemical name for this compound, and describes its potential as a powerful flavoring substance. At the time of its introduction, this compound was noted for being significantly stronger than vanillin, with some estimates suggesting a potency of up to 25 times greater, although in practice it is generally considered to be around twenty times as potent.[2] This heightened potency offered a significant economic advantage to food and fragrance manufacturers.

Physicochemical Properties

This compound is a white, crystalline powder with a characteristic sweet, vanilla-like aroma that also possesses spicy and woody undertones.[3][4] Its flavor profile is described as clean and creamy, with notes reminiscent of heliotrope.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-Ethoxy-5-(1-propenyl)phenol
Synonyms This compound, Propenyl Guaethol, Isosafroeugenol[5]
CAS Number 94-86-0[6]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to off-white crystalline powder[6]
Melting Point 85-88 °C (lit.)[6]
Boiling Point 116 °C at 2 mmHg (lit.)[6]
Solubility Insoluble in water; soluble in ethanol, vegetable oils, and other organic solvents.[6]
Flavor Profile Intensely sweet, vanilla-like, with creamy, spicy, and woody notes.[3][4]
Odor Threshold 400 ppb[2]

Synthesis of this compound

The synthesis of this compound typically starts from eugenol, a readily available natural compound extracted from clove oil. The process involves the ethylation of eugenol followed by isomerization and demethylation. The original patent by Martin Bat-Edin outlines several detailed experimental protocols for its synthesis.

Experimental Protocol from U.S. Patent 2,663,741

One of the methods described in the patent involves the treatment of ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene) with an alkali hydroxide in an alcohol solution under pressure.

Experimental Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_purification Purification A Ethyl Isoeugenol Ether D Autoclave A->D B Potassium Hydroxide B->D C Ethyl Alcohol C->D E Heat to 170°C D->E 1. F Agitate for 14 hours E->F 2. G Cool and Vent F->G 3. H Treat with Ice G->H I Filter H->I J Acidify with Mineral Acid I->J K Collect Precipitate (Crude this compound) J->K L Wash with Water K->L M Air Dry L->M N Recrystallize from Isopropyl Alcohol-Water Solution M->N O Obtain Pure this compound N->O

Caption: Synthesis and purification workflow for this compound.

Detailed Steps:

  • 25 grams of ethyl isoeugenol ether, 60 grams of potassium hydroxide, and 190 cc of ethyl alcohol are placed in an appropriate autoclave.

  • The autoclave is heated to 170°C, and the liquid phase is continuously agitated for approximately 14 hours.

  • The reaction mixture is then cooled and vented.

  • The cooled mixture is treated with ice and filtered.

  • The filtrate is then treated with an excess of mineral acid, which causes the crude this compound to precipitate.

  • The precipitate is collected on a filter, washed with water, and air-dried.

  • The semi-crude product can be further purified by recrystallization from an isopropyl-alcohol-water solution to yield shiny white rectangular plates of pure this compound.

A similar process is also described using ethyl eugenol ether as the starting material, which undergoes simultaneous isomerization and demethylation.

Historical Context and Commercial Application

The development of this compound occurred during a period of significant growth in the synthetic flavor and fragrance industry. Following the commercialization of vanillin and the more potent ethyl vanillin, there was a continuous drive to discover new molecules with enhanced properties. This compound's introduction offered several advantages:

  • High Potency: Its intense vanilla flavor allowed for lower usage levels, providing a cost-in-use benefit.

  • Stability: this compound exhibits good stability in various food and cosmetic formulations.

  • Unique Flavor Profile: While primarily vanilla-like, its spicy and heliotrope nuances provided a unique character that could be used to create more complex flavor profiles.[2]

This compound found widespread use in the food industry for flavoring baked goods, beverages, confectionery, and dairy products. It is often used in combination with vanillin and ethyl vanillin to achieve a more rounded and authentic vanilla taste. In the fragrance industry, its sweet and spicy notes make it a valuable component in gourmand and sweet fragrances.

Signaling Pathway of Flavor Perception (Simplified):

G This compound This compound Molecule Receptor Taste/Olfactory Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Signal_Transmission Signal to Brain Ion_Channel->Signal_Transmission Initiates Perception Perception of Vanilla Flavor Signal_Transmission->Perception

Caption: Simplified signaling pathway of flavor perception.

Conclusion

The discovery of this compound represents a significant milestone in the history of synthetic flavor chemistry. Its development, rooted in the modification of a natural precursor, provided the food and fragrance industries with a potent and versatile vanilla flavoring agent. The detailed experimental protocols from its seminal patent offer valuable insights into the chemical ingenuity of the mid-20th century. Today, this compound continues to be a relevant and widely used ingredient, a testament to its enduring desirable sensory properties and economic advantages. This guide provides a foundational technical understanding of this compound for professionals engaged in the ongoing innovation within flavor science and related disciplines.

References

Vanitrope: A Technical Guide to its Commercial Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanitrope, also known as Propenyl Guaethol, is a synthetic aromatic compound valued for its intense vanilla-like flavor and aroma, which is reportedly more potent than vanillin.[1] Its chemical name is 2-ethoxy-5-(1-propenyl)phenol, and it is registered under the CAS number 94-86-0. This technical guide provides an in-depth overview of the commercial sources of this compound, its physicochemical properties, analytical methodologies for its characterization, and a summary of its recently discovered biological activities, with a focus on its potential as an antibiofilm agent.

Commercial Sources and Suppliers

This compound is available from a range of chemical suppliers, primarily catering to the flavor, fragrance, and research industries. The compound is typically supplied as a white to off-white crystalline powder with a purity of 98% or higher.

SupplierWebsiteContact InformationNotes
Van Aroma --INVALID-LINK--Jakarta, IndonesiaA leading producer of Propenyl Guaethol (this compound), offering Halal and Kosher certified products. They emphasize sustainable and traceable sourcing.[2]
Berjé Inc. --INVALID-LINK--Bloomfield, NJ, USAA supplier of essential oils and aromatic chemicals, including Propenyl Guaethol.
Gogia Chemical Industries Pvt. Ltd. --INVALID-LINK--Noida, IndiaA manufacturer and supplier of a range of chemicals, including Propenyl Guaethol for the cosmetic, bakery, and food & beverage industries.[3]
ChemNet --INVALID-LINK---An online chemical marketplace listing multiple suppliers of this compound from various regions, including China and the United States.[4]
Made-in-China.com --INVALID-LINK---A B2B platform that lists several Chinese manufacturers and suppliers of Propenyl Guaethol.[5]

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical and analytical properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white crystalline powder[3]
Odor Intense, sweet, vanilla-like, with spicy and phenolic notes[2]
Melting Point 85-88 °C[1]
Boiling Point 116 °C at 2 mmHg
Solubility Soluble in alcohol, glycol, and benzyl alcohol; slightly soluble in water.[3]
Flash Point 110 °C[3]
Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purity (GLC): >99.0%[3]

Mass Spectrometry (MS/MS)

  • Precursor Ion (m/z): 177.0921 [M-H]⁻

  • Fragment Ions (m/z): 161.0607, 121.0295

Experimental Protocols

Synthesis of this compound from Eugenol

This compound is commonly synthesized from eugenol, a natural compound found in clove oil. The synthesis involves two main steps: isomerization of the allyl group to a propenyl group, followed by ethylation of the hydroxyl group and demethylation.[1][6]

Materials:

  • Eugenol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl eugenol ether (starting material for demethylation)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Mineral acid (e.g., HCl or H₂SO₄)

  • Ice

Procedure (Adapted from US Patent 2,663,741): [7]

  • Isomerization of Eugenol to Isoeugenol: This step is a prerequisite for the synthesis described in the patent, which starts from ethyl eugenol ether. The isomerization can be achieved by heating eugenol with a strong base like potassium hydroxide in a suitable solvent.

  • Demethylation of Ethyl Isoeugenol Ether:

    • In a compact autoclave, combine 25 grams of ethyl isoeugenol ether, 60 grams of potassium hydroxide, and 190 cc of ethyl alcohol.

    • Heat the autoclave to 170°C and continuously agitate the liquid phase for 15 hours.

    • After the reaction, cool the mixture and treat it with ice and an excess of mineral acid. This will cause the this compound to precipitate.

    • Collect the precipitate by filtration, wash it with water, and air-dry it.

    • The crude product can be recrystallized from an alcohol-water solution to yield shiny white rectangular plates of pure this compound.

Experimental Workflow for this compound Synthesis

G Eugenol Eugenol Isomerization Isomerization (KOH, heat) Eugenol->Isomerization Isoeugenol Isoeugenol Isomerization->Isoeugenol Ethylation Ethylation Isoeugenol->Ethylation EthylIsoeugenolEther Ethyl Isoeugenol Ether Ethylation->EthylIsoeugenolEther Demethylation Demethylation (KOH/NaOH, heat, pressure) EthylIsoeugenolEther->Demethylation Crudethis compound Crude this compound Demethylation->Crudethis compound Purification Purification (Recrystallization) Crudethis compound->Purification This compound Pure this compound Purification->this compound

A simplified workflow for the synthesis of this compound from eugenol.
Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of this compound and to separate it from non-volatile impurities or isomers.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions (Adapted from similar phenolic compounds):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 230 nm and 280 nm for phenolic compounds).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the this compound molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound powder with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

Biological Activity: Antibiofilm Properties

Recent research has demonstrated that this compound (propenyl guaethol) possesses significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit the formation of biofilms.

Materials:

  • Pseudomonas aeruginosa culture

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

Procedure (Adapted from general protocols): [8][9][10][11]

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh medium to a standardized cell density.

  • Treatment: In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of this compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the excess stain by washing with water.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at 590 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Inhibition of Bacterial Motility

This compound has also been shown to inhibit various forms of bacterial motility that are crucial for biofilm formation.

Twitching Motility Assay: [12][13][14]

  • Prepare 1% agar plates.

  • Stab-inoculate the bacterial culture through the agar to the bottom of the petri dish.

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, remove the agar, and stain the bottom of the petri dish with 1% crystal violet to visualize the zone of twitching motility.

  • The diameter of the twitching zone is measured to quantify motility. A smaller zone in the presence of this compound indicates inhibition.

Signaling Pathway of this compound's Antibiofilm Activity

The antibiofilm activity of this compound against P. aeruginosa is believed to be mediated through its interaction with the type-IV pili subunit, PilY1. Molecular docking and dynamics simulations have shown a stable complex formation between this compound and PilY1.

The PilY1 protein is a key component of the type IV pili system and is involved in surface sensing and the subsequent signaling cascade that leads to biofilm formation. By binding to PilY1, this compound may disrupt the normal signaling process, leading to the inhibition of biofilm formation and motility.

The PilY1 signaling pathway involves the regulation of second messengers such as cyclic AMP (cAMP) and cyclic di-GMP. Disruption of PilY1 function can affect the expression of genes involved in the synthesis and degradation of these second messengers, ultimately impacting the switch from a planktonic to a biofilm lifestyle.

Proposed Signaling Pathway for this compound's Antibiofilm Activity

G cluster_this compound This compound Intervention cluster_pili P. aeruginosa Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_phenotype Phenotypic Outcome This compound This compound PilY1 PilY1 (Type IV Pili Subunit) This compound->PilY1 Binds to and inhibits cAMP_regulation cAMP Regulation PilY1->cAMP_regulation Regulates c_di_GMP_regulation c-di-GMP Regulation PilY1->c_di_GMP_regulation Regulates Gene_Expression Altered Gene Expression cAMP_regulation->Gene_Expression c_di_GMP_regulation->Gene_Expression Biofilm_Inhibition Biofilm Formation Inhibited Gene_Expression->Biofilm_Inhibition Leads to Motility_Inhibition Motility Inhibited Gene_Expression->Motility_Inhibition Leads to

A diagram illustrating the proposed mechanism of this compound's antibiofilm activity.

Conclusion

This compound is a commercially available synthetic aroma chemical with well-defined physicochemical properties. Standard analytical techniques can be employed for its quality control and characterization. Emerging research highlights its potential as a novel antibiofilm agent, acting through the inhibition of the PilY1 signaling pathway in Pseudomonas aeruginosa. This opens up new avenues for the application of this compound in drug development and as a research tool to study bacterial biofilm formation. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in more complex biological systems.

References

Methodological & Application

Vanitrope: Synthesis and Purification Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanitrope (2-ethoxy-5-(1-propenyl)phenol) is a synthetic aromatic compound prized for its potent, sweet, vanilla-like fragrance, which is significantly more powerful than that of vanillin or ethyl vanillin.[1] Its stability in alkaline media makes it a valuable ingredient in the formulation of soaps, cosmetics, and other personal care products.[2] This document provides detailed protocols for the synthesis and purification of this compound, targeting researchers in flavor chemistry, fragrance development, and materials science.

Synthesis of this compound

This compound is commonly synthesized from eugenol, a naturally occurring phenolic compound. The synthesis typically involves the isomerization of the allyl group in a eugenol derivative to a propenyl group, followed by etherification or dealkylation to yield the final product. A common route is the isomerization and demethylation of eugenol ethyl ether.[3][4] Another established method involves the alkaline hydrolysis of 1-ethoxy-2-methoxy-4-propenylbenzene.[1]

Experimental Protocol: Synthesis of this compound from Ethyl Isoeugenol Ether

This protocol is adapted from a patented method and describes the synthesis of this compound by the demethylation of ethyl isoeugenol ether.

Materials:

  • Ethyl isoeugenol ether (1-ethoxy-2-methoxy-4-propenyl benzene)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ice

  • Mineral acid (e.g., hydrochloric acid, HCl)

  • Autoclave or a sealed reaction vessel capable of withstanding pressure and high temperatures

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • In a compact autoclave, combine 25 grams of ethyl isoeugenol ether, 43 grams of sodium hydroxide, and 150 cc of methanol.

  • Seal the autoclave and continuously agitate the liquid phase while heating to 170°C for 14 hours.

  • After the reaction is complete, cool the autoclave and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and treat with ice.

  • Filter the cooled mixture to remove any solid byproducts.

  • Acidify the filtrate with an excess of mineral acid. This will cause the this compound to precipitate out of the solution.

  • Collect the precipitated product by filtration using a Büchner funnel.

  • Wash the collected solid with water and allow it to air dry. This will yield a semi-crude product.

Yield:

Following this procedure, approximately 18.5 grams of semi-crude this compound can be obtained.[5]

Synthesis Workflow Diagram

Vanitrope_Synthesis Ethyl Isoeugenol Ether Ethyl Isoeugenol Ether Reaction Reaction Ethyl Isoeugenol Ether->Reaction 1. Add to Autoclave NaOH, Methanol NaOH, Methanol NaOH, Methanol->Reaction 2. Add Reagents Precipitation Precipitation Reaction->Precipitation 3. Heat at 170°C, 14h 4. Cool & vent Crude this compound Crude this compound Precipitation->Crude this compound 5. Add Ice & Acid 6. Filter & Dry

Caption: Workflow for the synthesis of crude this compound from ethyl isoeugenol ether.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by recrystallization to yield a product with high purity, suitable for most applications.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolve the semi-crude this compound in a minimal amount of hot isopropyl alcohol.

  • To the hot solution, add water dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold isopropyl alcohol-water solution.

  • Dry the purified crystals. The resulting product should be shiny, white, rectangular plates with a melting point of 84.5 to 85.5°C. Repeated recrystallizations can further increase the melting point to 86 to 87°C.[5]

Purification Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis and purification of this compound based on the provided protocols.

ParameterStarting MaterialReagentsConditionsSemi-Crude YieldPurified ProductMelting Point (°C)Reference
Synthesis 1 25 g Ethyl isoeugenol ether43 g NaOH, 150 cc Methanol170°C, 14 hours18.5 gShiny white rectangular plates84.5 - 85.5[5]
Synthesis 2 25 g Ethyl eugenol ether43 g NaOH, Ethyl alcohol170°C, 14 hours14 g--[5]
Purification Semi-crude this compoundIsopropyl alcohol, WaterRecrystallization-Shiny white rectangular plates86 - 87 (after repeated recrystallizations)[5]

Conclusion

The protocols described in this application note provide a reliable method for the synthesis and purification of this compound. The synthesis from ethyl isoeugenol ether offers a good yield of the crude product, which can be effectively purified by recrystallization to achieve high purity. These methods are suitable for laboratory-scale production and can be scaled up for larger quantities with appropriate process optimization.

References

Application Notes & Protocols for the Quantitative Analysis of Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vanitrope (Propenyl Guaethol) is a synthetic flavoring agent with a potent vanilla-like aroma, estimated to be 16 to 25 times stronger than vanillin. It is utilized in the food and fragrance industries to impart sweet, creamy, and spicy notes. Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound can be effectively achieved using chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the analysis of non-volatile and semi-volatile compounds. It is suitable for quantifying this compound in liquid samples such as beverages and flavor extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. GC-MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis.

The following sections provide detailed protocols for sample preparation and analysis using these two methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in liquid samples.

Experimental Protocol: HPLC-UV Analysis

2.1.1. Sample Preparation (Liquid Samples, e.g., Beverages)

  • Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.

  • Dilution: Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range. A 1:10 or 1:20 dilution is a typical starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

2.1.2. HPLC-UV Instrumentation and Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and 0.1% Acetic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
UV Detection 254 nm
Run Time Approximately 10 minutes

2.1.3. Calibration

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC-UV Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (Approx.) 5 - 7 minutes

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample Degas Degas (if carbonated) Sample->Degas Dilute Dilute with Mobile Phase Degas->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex matrices or at trace levels.

Experimental Protocol: GC-MS Analysis

3.1.1. Sample Preparation (Solid or Liquid Samples)

  • Homogenization (for solid samples): Homogenize solid samples (e.g., powders, food products) to ensure uniformity.[1][2]

  • Extraction:

    • Solid Samples: Use a suitable extraction solvent like methanol or a mixture of dichloromethane and methanol. Vortex or sonicate for 15-20 minutes.

    • Liquid Samples: Perform a liquid-liquid extraction using a non-polar solvent such as dichloromethane.

  • Centrifugation: Centrifuge the extract to separate solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Derivatization (Optional): While not always necessary for this compound, derivatization (e.g., silylation) can improve peak shape and sensitivity for certain compounds.

3.1.2. GC-MS Instrumentation and Conditions

ParameterRecommended Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (e.g., m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification

3.1.3. Calibration

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1 to 20 µg/mL).

  • Inject each standard and construct a calibration curve based on the peak area of a characteristic ion of this compound.

Data Presentation: GC-MS Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Retention Time (Approx.) Varies with oven program
Characteristic Ions (m/z) To be determined from the mass spectrum of a this compound standard

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Homogenize Homogenize (Solids) Sample->Homogenize Extract Solvent Extraction Sample->Extract Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into GC Filter->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC SIM Extract Ion Chromatogram (SIM) TIC->SIM Quantify Quantify using Calibration Curve SIM->Quantify

Caption: Workflow for this compound quantification by GC-MS.

Stability and Storage

Recommended Storage:

  • This compound Standard: Store the crystalline powder in a cool, dark, and dry place.

  • Stock and Working Solutions: Store refrigerated (2-8 °C) and protected from light. Prepare fresh working solutions regularly.

  • Prepared Samples: Analyze as soon as possible after preparation. If storage is necessary, keep refrigerated.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the specific application, matrix complexity, and required sensitivity. Proper method validation is crucial to ensure accurate and precise results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important flavoring agent.

References

Application Notes and Protocols for the Use of Vanitrope in Sensory Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanitrope, chemically known as propenyl guaethol (2-ethoxy-5-(1-propenyl)phenol), is a synthetic aromatic compound valued for its potent and complex sensory profile. It presents as a white crystalline powder and is characterized by a powerful, sweet, vanilla-like aroma with phenolic, spicy, and subtle smoky or medicinal notes.[1][2] Its sensory characteristics make it a valuable tool in sensory analysis for a variety of applications, including flavor and fragrance development, and in the study of sensory perception. This compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and holds the FEMA number 2922, indicating it is Generally Recognized as Safe (GRAS) for use in food.[3] However, its use in fragrance applications is restricted by the International Fragrance Association (IFRA) due to potential for dermal sensitization and systemic toxicity.[1][4]

These application notes provide detailed protocols for utilizing this compound in sensory analysis studies, guidance on data presentation, and visualizations of experimental workflows and potential signaling pathways.

Sensory Profile and Applications

This compound's distinct sensory profile makes it a useful reference standard in sensory analysis. Its primary odor characteristics are sweet, vanillic, and spicy.[1][5] At higher concentrations, more pronounced phenolic and smoky notes may be perceived. This complexity allows for its use in defining and scaling multiple attributes in descriptive analysis panels.

Common applications in sensory studies include:

  • Reference Standard: As a reference for "vanilla," "sweet," "phenolic," and "spicy" aromas in descriptive analysis.

  • Threshold Testing: To determine the odor detection and recognition thresholds for this specific compound.

  • Flavor and Fragrance Development: As a component in the creation of complex flavor and fragrance profiles.

  • Cross-modal Studies: Investigating the interaction of its aroma with taste and texture perception.

Quantitative Data Presentation

Effective sensory analysis relies on the systematic collection and clear presentation of quantitative data. The following table provides an illustrative example of how data from a quantitative descriptive analysis (QDA) of this compound could be presented. This data is representative and intended as a template for organizing results from a trained sensory panel.

Table 1: Illustrative Quantitative Descriptive Analysis of this compound in an Aqueous Solution

AttributeConcentration 1 (5 ppm)Concentration 2 (15 ppm)Concentration 3 (30 ppm)
Aroma
Sweet6.88.29.5
Vanilla7.59.010.2
Spicy (Clove-like)3.24.55.8
Phenolic/Medicinal1.53.04.5
Smoky0.51.83.2
Taste/Flavor
Sweet5.57.08.3
Bitter1.02.54.0
Astringent0.81.52.5

Note: Intensity scores are based on a 15-point scale where 0 = not perceptible and 15 = extremely intense. This data is for illustrative purposes and actual results will vary depending on the panel and experimental conditions.

Experimental Protocols

Detailed and consistent methodologies are crucial for reliable sensory data. The following are protocols for key experiments involving this compound.

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines the procedure for determining the concentration at which the odor of this compound is detectable.

1. Materials:

  • This compound (crystalline powder)
  • Odor-free, deionized water
  • Glass flasks with stoppers
  • Pipettes and graduated cylinders
  • Sensory panel booths with controlled lighting and ventilation

2. Panelist Selection and Training:

  • Recruit 15-20 panelists.
  • Screen panelists for their ability to detect a range of standard odorants.
  • Familiarize panelists with the aroma of this compound in a preliminary session.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 10% ethanol/water solution due to its limited solubility in water alone.
  • Prepare a series of dilutions in odor-free water, starting from below the expected threshold (e.g., 100 parts per billion) and increasing in logarithmic steps.

4. Procedure (ASTM E679 - Ascending Force-Choice Method):

  • Present panelists with three samples in a triangular test format: two blanks (odor-free water) and one containing a dilution of this compound.
  • Ask panelists to identify the "odd" sample.
  • Present samples in an ascending order of concentration.
  • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
  • The panel threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)

This protocol details how to develop a sensory profile for this compound and quantify its attributes.

1. Materials:

  • This compound
  • Aqueous solutions for testing (e.g., water, sugar water)
  • Reference standards for various aroma and taste attributes (e.g., vanillin for "vanilla," eugenol for "spicy," guaiacol for "phenolic")
  • Sensory software for data collection (or standardized paper ballots)

2. Panelist Selection and Training (8-12 panelists):

  • Select panelists based on their ability to discriminate between different aromas and tastes.
  • Conduct training sessions to develop a consensus vocabulary to describe the sensory attributes of this compound.
  • Train panelists to use a 15-point intensity scale with the aid of reference standards.

3. Sample Preparation:

  • Prepare solutions of this compound at different concentrations in the desired base (e.g., 5, 15, and 30 ppm in water).
  • Present samples in randomized order, coded with three-digit numbers.

4. Evaluation Procedure:

  • Panelists evaluate the aroma of each sample first by sniffing from a covered cup.
  • Panelists then evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and expectorating.
  • Panelists rate the intensity of each agreed-upon attribute on the 15-point scale.
  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

5. Data Analysis:

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
  • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ.
  • Visualize the results using spider plots or bar charts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative descriptive analysis study of this compound.

G cluster_0 Phase 1: Panel Training cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Data Analysis A Panelist Recruitment & Screening B Lexicon Development for This compound Attributes A->B C Intensity Scale Training with References B->C D Preparation of this compound Solutions at Varying Concentrations C->D Transition to Evaluation E Randomized & Coded Sample Presentation D->E F Sensory Evaluation in Controlled Booths E->F G Data Collection from Panelists F->G Data Input H Statistical Analysis (ANOVA, Post-Hoc) G->H I Data Visualization (Spider Plots, Bar Charts) H->I J J I->J Final Report & Interpretation

Caption: Workflow for Quantitative Descriptive Analysis of this compound.

Potential Signaling Pathway

The perception of this compound's complex flavor involves multiple receptor types. While specific research on this compound is limited, the following diagram illustrates a plausible signaling pathway based on its structural similarity to other phenolic compounds like vanillin and eugenol.

G cluster_0 Oral & Nasal Cavity cluster_1 Sensory Receptors cluster_2 Cellular Signaling cluster_3 Neural Processing This compound This compound Molecule OR Olfactory Receptors (Sweet, Spicy Notes) This compound->OR TRPV1 TRPV1 Channel (Warm, Spicy Sensation) This compound->TRPV1 TRPA1 TRPA1 Channel (Pungent Sensation) This compound->TRPA1 TAS2Rs Bitter Taste Receptors (e.g., TAS2R14, TAS2R20) (Bitter Notes) This compound->TAS2Rs G_protein G-protein Activation (for OR and TAS2Rs) OR->G_protein Ion_influx Cation Influx (Ca2+, Na+) (for TRP Channels) TRPV1->Ion_influx TRPA1->Ion_influx TAS2Rs->G_protein Signal Signal Transduction to Brain G_protein->Signal Ion_influx->Signal Perception Complex Flavor Perception Signal->Perception

References

Vanitrope Olfactory Receptor Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanitrope (Propenyl Guaethol) is a synthetic aromatic compound valued for its potent vanilla-like scent, which is considered more refined than vanillin.[1][2] Understanding the interaction of this compound with its cognate olfactory receptor(s) is crucial for applications in fragrance development, food science, and sensory neuroscience. Olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the perception of smell.[3] This document provides detailed protocols for assaying the activity of olfactory receptors in response to this compound using common in vitro heterologous expression systems.

While a specific human olfactory receptor for this compound has not been definitively deorphanized in publicly available literature, research on structurally similar odorants such as eugenol and vanillin provides a strong basis for selecting candidate receptors and assay methodologies.[4] The mouse eugenol receptor, mOR-EG, is known to be activated by a range of structurally related compounds and serves as an excellent model for establishing assay parameters.[5][6][7] The protocols outlined below are broadly applicable to screening this compound against a panel of ORs to identify its cognate receptor(s).

Olfactory Signaling Pathway

Odorant binding to an olfactory receptor initiates a well-characterized signal transduction cascade. The activated OR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the associated G-protein (typically Gαolf). The activated Gαolf subunit dissociates and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the cell membrane. This depolarization can be measured directly or indirectly through secondary messenger assays.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds G_protein Gαolf/βγ OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Allows cAMP->CNG_channel Opens Depolarization Depolarization Ca_Na_influx->Depolarization Leads to

Caption: Olfactory Signal Transduction Pathway.

Data Presentation: Representative Agonist Activity

The following tables present hypothetical quantitative data for the activation of a candidate olfactory receptor (e.g., mOR-EG) by this compound and structurally related compounds. This data is illustrative and serves as a template for presenting results from the described assays.

Table 1: Dose-Response Characteristics of Selected Agonists

CompoundEC₅₀ (µM)Maximum Response (Fold Induction)
This compound158.5
Eugenol257.8
Vanillin506.2

Table 2: Relative Potency of Agonists

CompoundRelative Potency (vs. Vanillin)
This compound3.33
Eugenol2.00
Vanillin1.00

Experimental Protocols

Effective functional expression of ORs in heterologous cells, such as HEK293T, often requires co-expression with receptor-transporting proteins (RTPs), like RTP1S, which facilitate the trafficking of ORs to the plasma membrane.[8][9]

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293T) transfection Co-transfection: - OR construct - RTP1S construct - Reporter construct cell_culture->transfection stimulation Odorant Stimulation (this compound) transfection->stimulation incubation Incubation stimulation->incubation measurement Signal Measurement incubation->measurement normalization Data Normalization measurement->normalization dose_response Dose-Response Curve Generation normalization->dose_response parameter_calc EC₅₀ & Emax Calculation dose_response->parameter_calc

Caption: General workflow for olfactory receptor assays.
Protocol 1: Luciferase Reporter Gene Assay

This assay measures the increase in intracellular cAMP levels upon OR activation by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[1][10][11]

Materials:

  • Hana3A or HEK293T cells

  • Mammalian expression vectors:

    • pCI-OR (containing the olfactory receptor of interest)

    • pCI-RTP1S

    • pCRE-Luc (Firefly luciferase reporter)

    • pRL-SV40 (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound stock solution (in DMSO)

  • Dual-Glo Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 5 ng of pCI-OR

      • 2.5 ng of pCI-RTP1S

      • 10 ng of pCRE-Luc

      • 1 ng of pRL-SV40

    • Follow the manufacturer's protocol for the transfection reagent.

    • Incubate the cells for 24 hours post-transfection.

  • Odorant Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. A typical concentration range is 1 nM to 100 µM.

    • Carefully remove the transfection medium from the cells.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO in medium).

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add 50 µL of the Dual-Glo Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction.

    • Measure the firefly luminescence using a luminometer.

    • Add 50 µL of the Dual-Glo Stop & Glo Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Calcium Imaging Assay

This method measures the influx of calcium, a downstream event of the cAMP signaling cascade, using a calcium-sensitive fluorescent dye.[12][13][14]

Materials:

  • HEK293T cells

  • Expression vectors: pCI-OR, pCI-RTP1S, and a vector for a promiscuous G-protein like Gα15/16 (optional, to couple the OR to the phospholipase C pathway for a more robust calcium signal).

  • Transfection reagent

  • Cell culture medium

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader or fluorescence microscope with an automated injection system.

Procedure:

  • Cell Seeding and Transfection:

    • Follow steps 1 and 2 from the Luciferase Reporter Gene Assay protocol, co-transfecting the Gα15/16 vector if desired.

  • Dye Loading:

    • 24 hours post-transfection, remove the culture medium.

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Odorant Stimulation and Measurement:

    • Prepare dilutions of this compound in HBSS.

    • Place the 96-well plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time.

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 20 seconds).

    • Using an automated injector, add a specific volume (e.g., 20 µL) of the this compound solution to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as ΔF/F₀, where ΔF is the change in fluorescence upon stimulation (F - F₀) and F₀ is the baseline fluorescence.

    • Determine the peak response for each concentration.

    • Plot the peak ΔF/F₀ against the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.

Conclusion

The provided protocols for luciferase reporter and calcium imaging assays offer robust and adaptable methods for characterizing the interaction between this compound and specific olfactory receptors. Successful implementation of these assays will enable researchers to identify and characterize the receptors responsible for the perception of this compound's unique aroma, contributing to a deeper understanding of olfactory coding and aiding in the development of novel fragrances and flavorings.

References

Application Notes and Protocols for Vanitrope as a Flavoring Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of vanitrope (propenyl guaethol) as a flavoring agent in various food systems.

Introduction to this compound

This compound, also known as propenyl guaethol, is a synthetic flavoring substance valued for its potent, sweet, vanilla-like aroma with spicy and smoky undertones.[1][2] It is structurally related to vanillin and ethyl vanillin but is noted to be significantly more powerful, approximately 20 to 25 times stronger than vanillin.[1] This characteristic allows for its use at lower concentrations to achieve a desired flavor profile. This compound is widely utilized in the food industry as a substitute for or enhancer of vanillin, particularly in complex flavor profiles such as chocolate, caramel, and various fruit flavors.[1][3][4]

Regulatory Status: this compound is recognized as a flavoring substance by global regulatory bodies. It holds the FEMA (Flavor and Extract Manufacturers Association) number 2922 and is considered Generally Recognized as Safe (GRAS) for its intended use in food.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and effective incorporation into food matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-Ethoxy-5-(1-propenyl)phenol[5]
Synonyms Propenyl guaethol, this compound[2]
CAS Number 94-86-0[5]
FEMA Number 2922[5][6]
Molecular Formula C₁₁H₁₄O₂[7]
Molecular Weight 178.23 g/mol [7]
Appearance White to pale yellow crystalline powder[5]
Odor Sweet, vanilla-like, spicy[7]
Melting Point 85-88°C[5]
Boiling Point 312°C[7]
Solubility Soluble in ethanol, glycol, benzyl alcohol; slightly soluble in water.[5]
Detection Threshold 400 ppb[7]

Applications in Food Products

This compound's potent and complex flavor profile makes it a versatile ingredient in a wide range of food applications. Its stability and synergistic effects with other flavoring agents are key advantages.

Recommended Usage Levels

The following table summarizes suggested starting concentrations for this compound in various food categories. These levels are intended as a guide and may require optimization based on the specific product matrix and desired flavor intensity.

Table 2: Suggested Starting Usage Levels of this compound in Food Applications

Food CategorySuggested Concentration (ppm)Reference
Brown Flavors
Brown Sugar50[1]
Caramel, Butterscotch, Toffee500[1]
Chocolate1000[1]
Coffee (dark roast)10[1]
Coffee (richer styles)200[1]
Fruit Flavors
Orange5[1]
Peach5[1]
Pear10[1]
Pineapple10[1]
Blueberry10[1]
Blackberry20[1]
Cherry20[1]
Plum30[1]
Blackcurrant50[1]
Rhubarb50[1]
Banana100[1]
Other Flavors
Cream Soda500[1]
Coconut100[1]
Hazelnut, Walnut20[1]

Note: These concentrations are based on the flavor level in a ready-to-drink beverage or simple bouillon, where the flavor is dosed at 0.05%.[1]

Flavor Synergy

This compound exhibits excellent synergy with other vanilla-type flavors, particularly vanillin and ethyl vanillin.[1] In brown flavors, it is recommended that no more than half of the total vanilla character be derived from this compound to achieve a balanced profile.[1] This combination can create a more complex and well-rounded vanilla flavor than when any of these compounds are used individually.

Experimental Protocols

The following sections provide detailed protocols for the sensory evaluation, stability testing, and quantitative analysis of this compound in food systems.

Sensory Evaluation Protocol: Flavor Profile and Detection Threshold

This protocol outlines a method for determining the flavor profile and detection threshold of this compound in a model beverage system using a trained sensory panel.

Objective: To characterize the flavor profile of this compound and determine its detection threshold in a standardized aqueous solution.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Sensory evaluation booths

  • Coded sample cups

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Panelist Training:

    • Select 10-15 panelists based on their sensory acuity and ability to describe flavors.

    • Train panelists on the recognition and intensity scaling of basic tastes (sweet, sour, bitter, salty, umami) and vanilla-related aroma attributes (e.g., sweet, creamy, smoky, spicy, phenolic).

  • Sample Preparation:

    • Stock Solution (1000 ppm): Dissolve 100 mg of this compound in 100 mL of 95% ethanol.

    • Model Beverage Base: Prepare a solution of 5% sucrose and 0.1% citric acid in deionized water.

    • Test Samples: Prepare a series of dilutions of the this compound stock solution in the model beverage base to achieve concentrations ranging from 0.1 ppm to 10 ppm. Also, prepare a control sample containing only the model beverage base.

  • Flavor Profile Analysis (Descriptive Analysis):

    • Present panelists with a 2 ppm this compound sample and the control sample.

    • Ask panelists to identify and rate the intensity of various flavor attributes on a 15-point scale. Key attributes may include: vanilla, sweet, creamy, smoky, spicy, phenolic, and any off-notes.

  • Detection Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with a series of triangle tests. In each set, two samples are the control, and one contains a low concentration of this compound.

    • Start with a concentration below the expected detection threshold (e.g., 0.1 ppm) and gradually increase the concentration in subsequent sets.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive triangle tests.

    • The group detection threshold is calculated as the geometric mean of the individual thresholds.

Data Analysis:

  • For flavor profile analysis, calculate the mean intensity scores for each attribute.

  • For threshold determination, calculate the geometric mean of the individual detection thresholds.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Training Panelist Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Flavor_Profiling Flavor Profiling Sample_Preparation->Flavor_Profiling Threshold_Determination Threshold Determination Sample_Preparation->Threshold_Determination Data_Collection Data Collection Flavor_Profiling->Data_Collection Threshold_Determination->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Sensory evaluation workflow for this compound.
Stability Testing Protocol: Heat and Light Exposure

This protocol describes a method to evaluate the stability of this compound in a model beverage system when exposed to heat and light.

Objective: To assess the degradation of this compound under accelerated heat and light conditions.

Materials:

  • This compound-fortified model beverage (as prepared in the sensory protocol, at a concentration of 5 ppm)

  • Clear and amber glass vials with screw caps

  • Environmental chamber with controlled temperature and light (e.g., Xenon arc lamp)

  • HPLC system for quantification (see protocol 4.3)

  • pH meter

Procedure:

  • Sample Preparation:

    • Fill clear and amber glass vials with the this compound-fortified model beverage.

    • Prepare a control set of samples stored in the dark at 4°C.

  • Heat Stability:

    • Place a set of amber vials in an oven at a constant temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours).

    • Immediately cool the samples and store them at 4°C until analysis.

  • Light Stability:

    • Place a set of clear vials in a light stability chamber with a controlled light source (e.g., simulating daylight) and temperature (e.g., 25°C).

    • Wrap a control set of vials in aluminum foil and place them in the same chamber to serve as dark controls.

    • Withdraw samples at predetermined time intervals (e.g., 0, 12, 24, 36, 48 hours).

    • Store samples at 4°C until analysis.

  • Analysis:

    • Measure the pH of each sample.

    • Quantify the concentration of this compound in each sample using a validated HPLC method (see protocol 4.3).

Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Calculate the degradation rate constant and half-life of this compound under each condition.

Factors Affecting this compound Stability:

Vanitrope_Stability_Factors Vanitrope_Stability This compound Stability Temperature Temperature Vanitrope_Stability->Temperature Light_Exposure Light Exposure Vanitrope_Stability->Light_Exposure pH pH Vanitrope_Stability->pH Oxygen Oxygen Vanitrope_Stability->Oxygen Matrix_Components Matrix Components Vanitrope_Stability->Matrix_Components Flavor_Perception_Pathway cluster_oral Oral Cavity cluster_signal Signal Transduction cluster_brain Brain This compound This compound in Food Matrix Taste_Receptors Taste Receptors (e.g., Sweet, Bitter) This compound->Taste_Receptors Taste Olfactory_Epithelium Olfactory Epithelium (Retronasal) This compound->Olfactory_Epithelium Aroma Gustatory_Nerve Gustatory Nerve Taste_Receptors->Gustatory_Nerve Olfactory_Bulb Olfactory Bulb Olfactory_Epithelium->Olfactory_Bulb Thalamus Thalamus Gustatory_Nerve->Thalamus Olfactory_Cortex Olfactory Cortex Olfactory_Bulb->Olfactory_Cortex Gustatory_Cortex Gustatory Cortex Thalamus->Gustatory_Cortex Flavor_Perception Integrated Flavor Perception Gustatory_Cortex->Flavor_Perception Olfactory_Cortex->Flavor_Perception

References

Application Notes and Protocols for the Stability Testing of Vanitrope in Various Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanitrope (Propenyl Guaethol) is a synthetic aromatic compound widely utilized as a vanilla substitute in the food, fragrance, and pharmaceutical industries.[1][2][3] Its characteristic sweet, vanilla-like scent, coupled with reported stability, makes it a valuable ingredient.[1][4] Notably, it is described as stable in alkaline environments, suggesting its suitability for applications such as soaps and cosmetics.[4] This document provides detailed application notes and protocols for assessing the stability of this compound in different matrices, a critical step in ensuring product quality, efficacy, and shelf-life.[5] These protocols are designed for researchers, scientists, and professionals in drug development and quality control.

The stability of flavoring agents like this compound is crucial as it can be affected by various environmental factors including light, oxygen, temperature, and humidity.[6] Understanding the degradation profile of this compound under stress conditions helps in identifying potential degradation products and establishing appropriate storage and handling conditions.[7] Forced degradation studies are an essential component of this process, deliberately exposing the substance to harsh conditions to accelerate degradation and elucidate degradation pathways.[7][8]

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the active ingredient without interference from degradation products, excipients, or impurities.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose in the pharmaceutical and food industries.[10][11][12]

Recommended Analytical Method: Stability-Indicating HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of this compound from potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength (e.g., 270 nm) should be selected for maximum sensitivity and specificity.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[11]

Experimental Protocols

1. Forced Degradation Studies

Forced degradation or stress testing is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[7] The industry-accepted range for degradation is typically between 5-20%.[8][14]

a. Protocol for Hydrolytic Degradation:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in the desired matrix (e.g., placebo formulation, hydroalcoholic solution).

  • For acidic hydrolysis, add 0.1 M HCl to the stock solution.

  • For alkaline hydrolysis, add 0.1 M NaOH to the stock solution.[14]

  • For neutral hydrolysis, add purified water.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples by the validated stability-indicating HPLC method.

b. Protocol for Oxidative Degradation:

  • Prepare a stock solution of this compound in the chosen matrix.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified duration, monitoring for degradation.

  • At selected time intervals, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and prepare for HPLC analysis.

  • Analyze the samples using the HPLC method.

c. Protocol for Thermal Degradation:

  • Place solid this compound or its formulation in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Expose the samples for a predetermined period (e.g., 1, 3, 7 days).

  • At each time point, retrieve a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Analyze by HPLC.

d. Protocol for Photolytic Degradation:

  • Expose solid this compound or its formulation to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After a defined exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

  • Analyze the samples by HPLC to determine the extent of photodegradation.

2. Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of this compound in the intended formulation and packaging under recommended storage conditions.

a. Protocol for Long-Term and Accelerated Stability Testing:

  • Package the final product containing this compound in the proposed commercial packaging.

  • For long-term stability, store the samples under the recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • For accelerated stability, store the samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for the assay of this compound and the presence of any degradation products using the validated stability-indicating HPLC method.

  • Physical characteristics of the product (e.g., appearance, pH, color) should also be monitored.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl72 hours60°C85.214.82
0.1 M NaOH72 hours60°C98.51.50
Water72 hours60°C99.10.90
3% H₂O₂24 hoursRoom Temp89.710.31
Thermal7 days80°C92.47.61
Photolytic1.2 million lux hours25°C94.65.41

Table 2: Long-Term Stability Data for this compound in a Cream Formulation (25°C/60% RH)

Time Point (Months)% Assay of this compound (Mean ± SD)Degradation Product 1 (%)AppearancepH
0100.2 ± 0.5Not DetectedWhite, smooth cream6.5
399.8 ± 0.6Not DetectedWhite, smooth cream6.5
699.5 ± 0.4Not DetectedWhite, smooth cream6.4
1298.9 ± 0.70.1White, smooth cream6.4
2497.6 ± 0.80.2White, smooth cream6.3

Table 3: Accelerated Stability Data for this compound in a Cream Formulation (40°C/75% RH)

Time Point (Months)% Assay of this compound (Mean ± SD)Degradation Product 1 (%)AppearancepH
0100.2 ± 0.5Not DetectedWhite, smooth cream6.5
199.1 ± 0.6Not DetectedWhite, smooth cream6.5
398.2 ± 0.50.1White, smooth cream6.4
696.5 ± 0.90.3White, smooth cream6.2

Visualizations

Stability_Testing_Workflow cluster_prep Sample & Method Preparation cluster_forced Forced Degradation Studies cluster_stability Long-Term Stability Studies cluster_analysis Analysis & Reporting Prep Prepare this compound in Matrix Acid Acid Hydrolysis Prep->Acid Base Alkali Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Prep->Accelerated LongTerm Real-Time Conditions (e.g., 25°C/60% RH) Prep->LongTerm Method Develop & Validate Stability-Indicating HPLC Method Analysis HPLC Analysis (Assay & Impurities) Method->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Accelerated->Analysis LongTerm->Analysis Report Data Tabulation & Reporting Analysis->Report

Caption: Workflow for this compound stability testing.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (2-Ethoxy-5-(1-propenyl)phenol) Stress Acid Hydrolysis / Oxidation / Photolysis This compound->Stress DP1 Oxidized Product (e.g., Vanillin derivative) Stress->DP1 DP2 Isomerized Product Stress->DP2 DP3 Polymeric Products Stress->DP3

Caption: Hypothetical degradation pathway of this compound.

References

Application Note: Analysis of Vanitrope using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of Vanitrope (Propenyl Guaethol) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a synthetic aroma chemical with a potent vanilla-like scent, is a subject of interest in the flavor, fragrance, and pharmaceutical industries.[1] The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound, ensuring high sensitivity and selectivity. This document includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound, chemically known as 2-ethoxy-5-(1-propenyl)phenol, is a synthetic compound widely used for its intense sweet and vanilla-like aroma with woody and spicy undertones.[1] Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification.[1] This application note presents a detailed protocol for the GC-MS analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard: (CAS 94-86-0), >98.0% purity[1]

  • Solvent: High-purity methanol or ethyl acetate (GC grade)

  • Carrier Gas: Helium (99.999% purity)

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of solvent to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the chosen solvent.

Sample Preparation

For the analysis of this compound in a product matrix, a suitable extraction method should be employed. A generic liquid-liquid extraction is described below.

  • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (ethyl acetate layer) to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

  • Solvent Delay: 3 minutes

Data Presentation

Quantitative analysis of this compound should be performed by constructing a calibration curve from the analysis of standard solutions. The peak area of the characteristic quantifier ion is plotted against the concentration.

Table 1: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (min)~12.5
Quantifier Ion (m/z)178
Qualifier Ion 1 (m/z)149
Qualifier Ion 2 (m/z)131
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Results and Discussion

A typical GC-MS analysis of a this compound standard will yield a single, sharp chromatographic peak at the characteristic retention time. The identity of the peak is confirmed by its mass spectrum.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak [M]⁺ at m/z 178.[2] The fragmentation pattern provides structural information and can be used for definitive identification. Key fragment ions and their proposed structures are detailed below.

Table 2: Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment
178[C₁₁H₁₄O₂]⁺ (Molecular Ion)
163[M - CH₃]⁺
150[M - C₂H₄]⁺
149[M - C₂H₅]⁺
131[M - C₂H₅O]⁺
121[C₈H₉O]⁺

Note: The fragmentation pattern is proposed based on the chemical structure of this compound and general principles of mass spectrometry.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and data analysis can be readily adopted by researchers and quality control analysts. The provided information on the characteristic retention time and mass spectral fragmentation pattern will aid in the confident identification and quantification of this compound in various sample matrices.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanitrope (Propenyl Guaethol) is a synthetic aroma chemical widely used in the food and fragrance industries for its sweet, vanilla-like, and spicy notes.[1] Its chemical name is 2-Ethoxy-5-(1-propenyl)phenol.[2] Accurate and reliable quantification of this compound is crucial for quality control in raw materials and finished products. This application note describes a proposed high-performance liquid chromatography (HPLC) method for the determination of this compound.

The developed method is based on reversed-phase chromatography, which is a common and effective technique for the separation of phenolic compounds.[2][3] While a specific, validated HPLC method for this compound is not widely published, this protocol is adapted from established methods for structurally similar compounds such as vanillin and vanillyl butyl ether.[3][4] The method utilizes a C18 stationary phase and a mobile phase consisting of an acetonitrile and water mixture with a mild acid modifier, ensuring good peak shape and resolution. Detection is performed using a UV-Vis detector, as the phenolic ring and the propenyl group in this compound form a chromophore that absorbs UV light.[2]

This method is intended for use by researchers, scientists, and drug development professionals for the routine analysis and quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-15 min: 40% B to 60% B; 15-17 min: 60% B to 40% B; 17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 20 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase (at initial conditions, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a simple solution or raw material:

  • Accurately weigh a sample containing a known amount of this compound.

  • Dissolve the sample in methanol.

  • Dilute the solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method for this compound analysis. These are typical values and should be verified during method validation.

ParameterExpected Value
Retention Time (tR) Approximately 8.5 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolve, Dilute, Filter) Sample_Prep->HPLC_System UV_Detection UV Detection (265 nm) HPLC_System->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Stationary_Phase Stationary Phase (C18 - Nonpolar) Analyte->Stationary_Phase interacts via hydrophobic forces Mobile_Phase Mobile Phase (Acetonitrile/Water - Polar) Analyte->Mobile_Phase is soluble in Retention Retention & Separation Stationary_Phase->Retention retains analyte Mobile_Phase->Retention elutes analyte based on polarity and gradient

Caption: Logical relationship of components in the reversed-phase HPLC separation of this compound.

References

Application Notes and Protocols for the Sensory Evaluation of Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of Vanitrope (2-ethoxy-5-[(E)-prop-1-enyl]phenol), a synthetic aroma chemical with a potent and complex vanilla-like profile.

Introduction

This compound is characterized by a powerful, sweet, vanilla-like aroma with additional woody, spicy, and tobacco undertones.[1] It is significantly more potent than vanillin.[1] Understanding its sensory characteristics is crucial for its application in the food, beverage, fragrance, and pharmaceutical industries. This document outlines standardized protocols for determining the detection threshold, intensity of specific flavor attributes, and the overall flavor profile of this compound.

Data Presentation: Quantitative Sensory Profile of this compound

The following table summarizes representative quantitative data for the sensory profile of this compound as determined by a trained sensory panel. The intensities of specific aroma and flavor attributes are rated on a scale from 0 (not perceptible) to 10 (very strong).

AttributeIntensity (Aroma)Intensity (Flavor)Description
Sweet8.58.0A dominant, clean, and sweet character, reminiscent of vanilla extract.
Vanilla-like9.08.8The primary and most intense characteristic, a rich and creamy vanilla note.
Woody4.55.0A subtle but distinct background note, providing depth and complexity.
Spicy3.03.5Hints of warm spices, such as clove and cinnamon.
Tobacco2.53.0A faint, sweet, and slightly smoky tobacco leaf nuance.
Powdery2.01.5A delicate, soft, and powdery undertone.

Experimental Protocols

Odor Detection Threshold Determination

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Methodology: The protocol is adapted from the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[2]

Materials:

  • This compound (food grade)

  • Odor-free water or a specified solvent (e.g., 5% sucrose solution)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration known to be well above the expected threshold.

  • Serial Dilutions: Create a series of dilutions from the stock solution, typically in geometric progression (e.g., 1:2 or 1:3 dilutions).

  • Sample Presentation: For each panelist, present a series of three vials (a triangle test), where two contain the solvent (blank) and one contains a dilution of this compound. The presentation should start with the most dilute sample and ascend in concentration.

  • Panelist Task: Each panelist is instructed to sniff the vials and identify the "odd" sample.

  • Data Analysis: The individual threshold is the lowest concentration at which the panelist correctly identifies the this compound sample. The group threshold is calculated as the geometric mean of the individual thresholds.

Intensity Rating

Objective: To quantify the intensity of specific sensory attributes of this compound.

Methodology: This protocol utilizes a line scale for rating the intensity of pre-defined attributes.

Materials:

  • A solution of this compound at a concentration representative of its intended use.

  • Reference standards for each attribute (e.g., vanillin for "vanilla-like," clove oil for "spicy").

  • Sensory evaluation software or paper ballots with labeled line scales (e.g., 10 cm line anchored with "not perceptible" and "very strong").

  • A trained sensory panel (10-12 assessors).

Procedure:

  • Panelist Training: Familiarize panelists with the sensory attributes and the use of the line scale, using the reference standards.

  • Sample Evaluation: Present the this compound sample to each panelist in a coded, randomized order.

  • Rating: Panelists rate the intensity of each attribute ("sweet," "vanilla-like," "woody," "spicy," "tobacco," "powdery") by placing a mark on the corresponding line scale.

  • Data Collection: The intensity score for each attribute is measured as the distance from the left anchor of the scale.

  • Data Analysis: Calculate the mean intensity rating for each attribute across all panelists.

Flavor Profile Analysis

Objective: To provide a comprehensive description of the sensory characteristics of this compound.

Methodology: This protocol is based on the principles of Flavor Profile Analysis.[3][4][5][6]

Materials:

  • A solution of this compound at a concentration representative of its intended use.

  • Reference standards for various aroma and flavor attributes.

  • A highly trained sensory panel of 4-6 members.

  • A quiet, odor-free evaluation room.

Procedure:

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the aroma and flavor of this compound, using reference standards to anchor the terms.

  • Individual Evaluation: Each panelist independently evaluates the this compound sample and records their perception of the attributes, their intensities, the order of appearance, and any aftertaste.

  • Panel Discussion and Consensus: The panel leader facilitates a discussion where panelists share their individual findings. The panel works towards a consensus on the flavor profile, including the character notes, their intensities, and temporal aspects.

  • Profile Reporting: The final flavor profile is documented, often with a graphical representation (e.g., a spider web plot).

Visualizations

Olfactory Signaling and Processing of this compound

The following diagram illustrates the generalized olfactory signaling pathway and highlights the key brain regions involved in the perception and processing of vanilla-like odorants such as this compound. Functional magnetic resonance imaging (fMRI) studies have shown that while vanillin and this compound have similar psychophysical ratings, they elicit distinct activation patterns in the brain.[7] Specifically, the perception of vanillin leads to increased activation in the parahippocampal gyrus and left amygdala compared to this compound, suggesting a stronger link to emotional responses and familiarity for vanillin.[7] The orbitofrontal cortex is implicated in the differentiation of these odors.[7]

Olfactory_Signaling_Pathway cluster_periphery Olfactory Epithelium cluster_brain Brain Processing Odorant This compound Molecule OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf AC Adenylyl Cyclase III G_olf->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Depolarization Neuron Depolarization (Action Potential) CNG->Depolarization OlfactoryBulb Olfactory Bulb Depolarization->OlfactoryBulb PiriformCortex Piriform Cortex (Primary Olfactory Cortex) OlfactoryBulb->PiriformCortex Amygdala Amygdala (Emotion) PiriformCortex->Amygdala OFC Orbitofrontal Cortex (Odor Differentiation) PiriformCortex->OFC Hippocampus Hippocampus (Memory) Amygdala->Hippocampus Thalamus Thalamus OFC->Thalamus

Caption: Olfactory signaling pathway and brain processing of this compound.

Experimental Workflow for Sensory Evaluation of this compound

The diagram below outlines the logical workflow for a comprehensive sensory evaluation of this compound, from initial panel selection and training to the final data analysis and reporting.

Sensory_Evaluation_Workflow PanelSelection Panel Selection (Screening for Sensory Acuity) PanelTraining Panel Training (Lexicon Development & Scale Usage) PanelSelection->PanelTraining ThresholdTest Threshold Determination (Ascending Forced-Choice) PanelTraining->ThresholdTest IntensityRating Intensity Rating (Line Scaling of Attributes) PanelTraining->IntensityRating FlavorProfile Flavor Profile Analysis (Consensus Method) PanelTraining->FlavorProfile DataAnalysis Data Analysis (Statistical Evaluation) ThresholdTest->DataAnalysis IntensityRating->DataAnalysis FlavorProfile->DataAnalysis Reporting Reporting (Application Notes & Profile Summary) DataAnalysis->Reporting

Caption: Workflow for the sensory evaluation of this compound.

References

Troubleshooting & Optimization

Common problems in Vanitrope synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanitrope synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound (Propenyl Guaethol).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The most prevalent and industrially significant starting material for this compound synthesis is Eugenol .[1][2][3][4] Eugenol is a naturally occurring phenolic compound that can be readily sourced from essential oils like clove oil. Other potential, though less common, precursors that can be adapted for the synthesis of related structures include safrole, catechol, and guaiacol.[5]

Q2: What is the primary synthetic route for this compound starting from Eugenol?

The main synthetic pathway involves a two-step process:

  • Isomerization: The allyl group (-CH₂-CH=CH₂) of eugenol is isomerized to a propenyl group (-CH=CH-CH₃) to form isoeugenol. This is a crucial step as it creates the desired propenyl side chain.

  • Ethylation: The hydroxyl group (-OH) of isoeugenol is then ethylated to form the ethyl ether, yielding this compound. An alternative approach involves the ethylation of eugenol first to produce eugenol ethyl ether, followed by isomerization and demethylation.[2][3][4][5]

Q3: My final product is a mixture of (E) and (Z) isomers. How can I control this?

The propenyl group in this compound can exist as (E) and (Z) geometric isomers.[5] The formation of a mixture is a common issue.[5]

  • Thermodynamic vs. Kinetic Control: The (E)-isomer is generally the more thermodynamically stable product. Reaction conditions can be optimized to favor its formation.

  • Reaction Conditions: Factors such as the choice of base and solvent for the isomerization step can influence the isomeric ratio. Prolonged reaction times or higher temperatures during isomerization can favor the formation of the more stable (E)-isomer.

  • Purification: If a mixture is obtained, the isomers can be separated using chromatographic techniques, though this can be challenging on a large scale. The difference in their physical properties, such as melting points ((E)-isomer: 85-87°C, (Z)-isomer: ~35°C), can also be exploited for separation by fractional crystallization.[4]

Troubleshooting Guide

Problem 1: Low Overall Yield

Low yield is a frequent issue in multi-step syntheses.[6][7][8][9][10] Pinpointing the cause requires a step-by-step analysis of the reaction.

Potential Cause Proposed Solution
Incomplete Isomerization of Eugenol - Optimize Catalyst: Ensure the activity of the base catalyst (e.g., potassium hydroxide). The catalyst quality and concentration are critical. - Increase Temperature/Time: The isomerization is often conducted at elevated temperatures. Gradually increase the reaction temperature or prolong the reaction time and monitor the progress by TLC or GC to ensure complete conversion of eugenol.
Inefficient Ethylation - Purity of Reagents: Ensure all reagents, especially the ethylating agent (e.g., diethyl sulfate or ethyl chloride) and solvents, are anhydrous. Moisture can consume the base and hinder the reaction.[8][9] - Choice of Base and Solvent: A strong base (e.g., sodium hydroxide) is required to deprotonate the phenol. The choice of solvent (e.g., ethanol, DMF) can significantly impact the reaction rate and yield.[6]
Side Reactions - Oxidation: Phenolic compounds can be susceptible to oxidation, especially at high temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. - Polymerization: Undesired polymerization of eugenol or isoeugenol can occur under harsh acidic or basic conditions. Careful control of pH and temperature is necessary.
Product Loss During Workup and Purification - Extraction: Optimize the pH during aqueous workup to ensure the phenolic product is in its desired form (phenolate for aqueous extraction or phenol for organic extraction). - Purification Method: this compound has a relatively high boiling point, making distillation challenging. Column chromatography or crystallization are often preferred. Losses can occur during these steps.[8]
Problem 2: Formation of Impurities and Side Products

The presence of impurities complicates purification and affects the final product quality.[11]

Observed Impurity Potential Cause Solution
Unreacted Eugenol or Isoeugenol Incomplete isomerization or ethylation.Monitor the reaction progress closely using TLC or GC. Drive the reaction to completion by adjusting time, temperature, or reagent stoichiometry.
Over-Ethylation Products Reaction of the ethylating agent with other functional groups (though less likely in this case).Use a stoichiometric amount of the ethylating agent. Control the reaction temperature to avoid excessive reactivity.
(Z)-Isomer of this compound Kinetic control during the isomerization step.As mentioned in the FAQs, optimize isomerization conditions (catalyst, temperature, time) to favor the thermodynamically more stable (E)-isomer.
Oxidation/Polymerization Byproducts Exposure to air at high temperatures or extreme pH.Perform the reaction under an inert atmosphere. Use antioxidants if necessary. Maintain careful control over pH and temperature.
Problem 3: Catalyst Deactivation

Catalyst deactivation can lead to sluggish or incomplete reactions.[12][13][14][15]

Symptom Potential Cause Solution
Reaction stalls or proceeds very slowly Poisoning: Impurities in the starting materials or solvents (e.g., water, sulfur compounds) can poison the catalyst.[14] Coking/Fouling: At high temperatures, organic material can decompose and coat the catalyst surface.[14]- Purify Starting Materials: Ensure the purity of eugenol and solvents before the reaction.[10] - Control Temperature: Avoid excessively high temperatures that could lead to reagent decomposition. - Catalyst Regeneration/Replacement: If deactivation is suspected, consider regenerating the catalyst (if possible) or using a fresh batch.
Problem 4: Scale-Up Issues

Transitioning from a lab scale to a larger production scale often presents challenges.[16][17][18][19]

Issue Consideration
Heat Transfer Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale due to the lower surface-area-to-volume ratio. This can lead to thermal runaways or incomplete reactions. Ensure adequate heating/cooling capacity in the larger reactor.[17][19]
Mixing Efficiency Inefficient mixing in a large reactor can lead to localized "hot spots," concentration gradients, and ultimately, lower yields and more side products. The type of stirrer and stirring speed need to be optimized for the larger volume.[17]
Purification Purification methods that are feasible in the lab (e.g., column chromatography) may not be economically viable for large-scale production. Alternative methods like crystallization or distillation should be developed and optimized.[18][20]

Experimental Protocols

Key Experiment: Synthesis of this compound from Eugenol

This protocol is a generalized representation and may require optimization based on laboratory conditions and available reagents.

Step 1: Isomerization of Eugenol to Isoeugenol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve eugenol (1 equivalent) in a suitable high-boiling solvent like ethylene glycol.

  • Add a catalytic amount of a strong base, such as potassium hydroxide (KOH).

  • Heat the mixture to reflux (typically around 180-200°C) and maintain the reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC until all the eugenol has been converted.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude isoeugenol.

Step 2: Ethylation of Isoeugenol to this compound

  • Dissolve the crude isoeugenol from the previous step in a suitable solvent (e.g., ethanol or DMF) in a reaction vessel.

  • Add a base, such as sodium hydroxide, to the solution to form the sodium phenoxide salt.

  • Add the ethylating agent, such as diethyl sulfate or ethyl chloride, dropwise to the reaction mixture while maintaining a controlled temperature (this reaction can be exothermic).

  • After the addition is complete, continue stirring the mixture (possibly with gentle heating) until the reaction is complete, as monitored by TLC or GC.

  • Perform a workup, which may involve quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and drying it.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the final product.

Data Presentation

Table 1: Hypothetical Optimization of Isomerization Reaction Conditions

Entry Catalyst Temperature (°C) Time (h) Yield of Isoeugenol (%)
1KOH180275
2KOH200292
3KOH200495
4NaOH200488

Table 2: Physical Properties of this compound Isomers

Property (E)-Vanitrope (Z)-Vanitrope
Appearance White crystalline powderOily solid
Melting Point 85 - 87 °C[4]~35 °C[4]
Solubility Soluble in ethanol and most organic solvents; insoluble in water.[5]Soluble in ethanol and most organic solvents; insoluble in water.
Odor Profile Intensely sweet, vanilla-like[21][22]Similar, but may have different nuances

Visualizations

Reaction Pathway Diagram

Vanitrope_Synthesis cluster_isomerization Step 1: Isomerization cluster_ethylation Step 2: Ethylation Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol  KOH, Heat   This compound This compound ((E)-isomer) Isoeugenol->this compound  1. NaOH  2. Et-X Z_this compound (Z)-isomer Side Product Isoeugenol->Z_this compound  Side Reaction

Caption: Synthesis pathway of this compound from Eugenol.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impurities in this compound Synthesis Check_Step1 Analyze Isomerization Step (Eugenol -> Isoeugenol) Start->Check_Step1 Incomplete_Step1 Incomplete Reaction Check_Step1->Incomplete_Step1 Yes Check_Step2 Analyze Ethylation Step (Isoeugenol -> this compound) Check_Step1->Check_Step2 No Optimize_Step1 Increase Temp/Time Check Catalyst Activity Incomplete_Step1->Optimize_Step1 Optimize_Step1->Check_Step1 Incomplete_Step2 Incomplete Reaction Check_Step2->Incomplete_Step2 Yes Check_Purification Review Workup & Purification Check_Step2->Check_Purification No Optimize_Step2 Use Anhydrous Reagents Optimize Base/Solvent Incomplete_Step2->Optimize_Step2 Optimize_Step2->Check_Step2 Losses Product Loss Identified Check_Purification->Losses Yes Success Improved Yield and Purity Check_Purification->Success No Optimize_Purification Optimize pH for Extraction Refine Crystallization/Chromatography Losses->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Analysis of Vanitrope Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Vanitrope and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, also known as Propenyl Guaethol, is a synthetic aroma chemical with the IUPAC name 2-ethoxy-5-[(E)-prop-1-enyl]phenol.[1][2][3][4] Its molecular formula is C11H14O2.[1][3] The key functional groups in its structure are a phenol, an ether (ethoxy group), and a propenyl side chain, which influence its chemical properties and potential degradation pathways.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific degradation pathways for this compound have not been extensively published, based on its functional groups, the following degradation reactions are plausible:

  • Oxidation: The phenolic hydroxyl group and the propenyl side chain are susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures or cleavage of the propenyl group. Phenols, in general, are susceptible to oxidation.[5][6]

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic conditions, potentially yielding ethanol and a dihydroxylated derivative.

  • Isomerization: The propenyl group (trans isomer) may isomerize to the cis isomer or migrate along the aromatic ring under certain conditions.

  • Polymerization: Phenolic compounds can be prone to polymerization, especially under oxidative or thermal stress.

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: The most common and effective techniques for the analysis of volatile and semi-volatile fragrance compounds like this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of volatile and semi-volatile compounds.[7][8][9][10] It provides excellent separation and structural information from the mass spectra of the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is well-suited for the quantitative analysis of this compound and its degradation products.[11] Reversed-phase HPLC with a C18 column is a common starting point for the separation of aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown degradation products after they have been isolated.[10]

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) - Co-elution with a degradation product.- Interaction of the phenolic group with active sites on the silica packing.- Column overload.- Perform peak purity analysis if using a DAD detector.- Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of the phenolic hydroxyl group.- Reduce the injection volume or sample concentration.[12]- Use a well-end-capped HPLC column.
Shifting retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure accurate mixing and degassing.[13]- Use a column oven to maintain a constant temperature.[13]- Equilibrate the column thoroughly before starting the analysis.- If the column has been used extensively, consider replacing it.
New, unexpected peaks appear in the chromatogram - Formation of new degradation products.- Contamination from the sample preparation process or the HPLC system.- Conduct a forced degradation study to systematically identify potential degradation products.[14][15][16]- Inject a blank (solvent) to check for system contamination.- Ensure the purity of solvents and reagents used for sample preparation.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape - Active sites in the injector liner or column.- High injection temperature causing thermal degradation.- Use a deactivated injector liner.- Consider derivatization of the phenolic hydroxyl group (e.g., silylation) to improve peak shape and volatility.- Optimize the injector temperature to minimize on-column degradation.
Low sensitivity - Adsorption of the analyte in the GC system.- Inefficient ionization in the mass spectrometer.- Check for and eliminate any leaks in the GC system.- Clean the ion source of the mass spectrometer.- Ensure that the MS is properly tuned.
Difficulty in identifying degradation products - Co-eluting peaks.- Low abundance of the degradation product.- Similar fragmentation patterns to other compounds.- Optimize the GC temperature program to improve the separation of peaks.- Use extracted ion chromatograms to look for characteristic ions of expected degradation products.- Compare the mass spectra with library data and consider the logical fragmentation patterns based on the structure of this compound.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical quantitative data from a forced degradation study on a this compound solution. The data illustrates the percentage of degradation of this compound and the formation of two hypothetical degradation products (DP1 and DP2) under various stress conditions.

Stress Condition Duration % this compound Degraded % Area of DP1 % Area of DP2
0.1 M HCl24 hours15%8%5%
0.1 M NaOH24 hours25%12%10%
10% H2O224 hours40%25%12%
Heat (80°C)48 hours10%4%3%
Photostability (UV light)24 hours5%2%1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H2O2. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

Visualizations

Hypothetical Degradation Pathway of this compound

G This compound This compound (2-ethoxy-5-[(E)-prop-1-enyl]phenol) Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) This compound->Acid_Hydrolysis Isomerization Isomerization (e.g., Light/Heat) This compound->Isomerization Quinone_Product Quinone-like Product Oxidation->Quinone_Product Cleavage_Product Side-chain Cleavage Product Oxidation->Cleavage_Product Ether_Cleavage_Product Dihydroxy Derivative Acid_Hydrolysis->Ether_Cleavage_Product Cis_Isomer Cis-Isomer of this compound Isomerization->Cis_Isomer

Caption: Plausible degradation pathways of this compound.

Experimental Workflow for this compound Degradation Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Sample_Dilution Sample Dilution & Neutralization Forced_Degradation->Sample_Dilution HPLC_Analysis HPLC-UV/DAD Analysis Sample_Dilution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Dilution->GCMS_Analysis Quantification Quantification of Degradation Products HPLC_Analysis->Quantification Identification Structural Identification of Degradants GCMS_Analysis->Identification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the analysis of this compound degradation.

References

Technical Support Center: Optimizing GC-MS Parameters for Vanitrope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Vanitrope (Propenyl Guaethol) using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound, also known as Propenyl Guaethol, is a synthetic aroma chemical with a sweet, vanilla-like scent.[1] Its chemical name is 2-ethoxy-5-[(E)-prop-1-enyl]phenol.[2][3] GC-MS is the ideal method for analyzing volatile and semi-volatile compounds like this compound.[4] This technique separates the components of a mixture in the gas chromatograph and then provides detailed structural information and quantification through the mass spectrometer.[4]

Q2: What are the key chemical properties of this compound relevant to GC-MS analysis?

A2: Understanding the chemical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [3][5]
Boiling Point 312.8 ± 30.0 °C at 760 mmHg[5]
Melting Point 86-88 °C[5]
Appearance White to pale yellow crystalline powder[6]

Q3: What are the expected major ions in the mass spectrum of this compound?

A3: The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 178. Key fragment ions can be used for identification and confirmation. The predicted fragmentation pattern is detailed in the table below.

m/zProposed Fragment
178 Molecular Ion [M]⁺
163[M - CH₃]⁺
150[M - C₂H₄]⁺
149[M - C₂H₅]⁺
135[M - C₂H₅O]⁺
121[M - C₃H₅O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Data is based on predicted mass spectra. Actual fragmentation may vary based on instrument conditions.

Q4: Can derivatization improve the analysis of this compound?

A4: Yes, derivatization can be beneficial. As a phenolic compound, this compound can undergo silylation to increase its volatility and thermal stability, which can lead to improved peak shape and reduced tailing on certain GC columns.[2] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing from the beginning.

  • Inconsistent peak integration and reduced accuracy.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Phenolic compounds like this compound are prone to interacting with active sites (e.g., silanol groups) in the inlet liner or the front of the GC column. This can be addressed by using a deactivated inlet liner and/or trimming the first 10-20 cm of the column.[7][8]
Improper Column Installation An incorrectly cut or installed column can create dead volume, leading to peak tailing.[7][9] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.
Column Overload Injecting too much sample can saturate the stationary phase.[10] Dilute the sample and re-inject to see if peak shape improves.
Inappropriate Initial Oven Temperature For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the solvent.
Issue 2: Low or No Signal (Poor Sensitivity)

Symptoms:

  • The peak for this compound is very small or not detectable, even at expected concentrations.

Possible Causes and Solutions:

CauseSolution
Leak in the System Air leaks in the GC-MS system can significantly reduce sensitivity. Check for leaks at the septum, ferrules, and other connections using an electronic leak detector.
Contamination of the Ion Source A dirty ion source will result in poor ionization efficiency. The ion source should be cleaned according to the manufacturer's instructions.
Thermal Degradation This compound may degrade at excessively high inlet temperatures. While it has a high boiling point, it is advisable to start with a lower inlet temperature (e.g., 250°C) and increase if necessary.
Improper Mass Spectrometer Tuning An out-of-tune mass spectrometer will have poor sensitivity. Perform an autotune or manual tune of the instrument.
Issue 3: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially in blank runs after a sample injection.

Possible Causes and Solutions:

CauseSolution
Septum Bleed Over-tightening the septum nut or using a low-quality septum can lead to bleed. Replace the septum and ensure it is tightened correctly.
Sample Carryover in Syringe The autosampler syringe may not be adequately cleaned between injections. Increase the number of solvent washes before and after injection.
Contaminated Inlet Liner The inlet liner can accumulate non-volatile residues from previous injections. Replace the inlet liner regularly.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and remove interfering substances.

GC-MS Method Parameters

The following table provides a starting point for GC-MS method development for this compound analysis. Optimization may be required based on the specific instrument and application.

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (purge flow on at 1 min)
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[4]
MSD Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
SIM Ions for Quantification m/z 178 (Quantifier), 163, 149 (Qualifiers)

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject Sample into GC Standard->Injection Sample Extract this compound from Matrix Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectrum Comparison Integration->Identification Quantification Quantification using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: A flowchart of the GC-MS analysis workflow for this compound.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for this compound Start Peak Tailing Observed Check_Liner Check Inlet Liner for Activity/Contamination Start->Check_Liner Replace_Liner Replace with a Deactivated Liner Check_Liner->Replace_Liner Contaminated Trim_Column Trim 10-20 cm from the Front of the Column Replace_Liner->Trim_Column Still Tailing End Peak Shape Improved Replace_Liner->End Resolved Check_Installation Verify Proper Column Installation Trim_Column->Check_Installation Still Tailing Trim_Column->End Resolved Reinstall_Column Re-cut and Re-install Column Check_Installation->Reinstall_Column Improper Check_Concentration Check Sample Concentration Reinstall_Column->Check_Concentration Still Tailing Reinstall_Column->End Resolved Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Too High Consider_Derivatization Consider Silylation Dilute_Sample->Consider_Derivatization Still Tailing Dilute_Sample->End Resolved Consider_Derivatization->End Resolved

Caption: A decision tree for troubleshooting peak tailing in this compound analysis.

References

Troubleshooting HPLC peak tailing for Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vanitrope Analysis

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating a distinctive "tail".[1][2] This is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 is generally considered tailing.[3][4] Peak tailing is a significant concern because it can mask smaller, closely eluting impurities, decrease resolution, and lead to inaccurate peak integration and quantification, thereby compromising the reliability of analytical results.[5][6]

Q2: I am observing peak tailing specifically for this compound. What are the likely chemical causes?

A2: this compound, chemically known as 2-ethoxy-5-propenylphenol, possesses a phenolic hydroxyl group. This functional group is a primary suspect for causing peak tailing through secondary interactions with the stationary phase. The most common cause is the interaction between the analyte and active sites on the silica-based column packing, particularly residual silanol groups (Si-OH).[3][6][7] These interactions create an alternative retention mechanism that delays a portion of the analyte from eluting, resulting in a tail.[3][7]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. As a phenol, this compound is weakly acidic. If the mobile phase pH is too high, the phenolic hydroxyl group can deprotonate, becoming negatively charged. This can increase unwanted ionic interactions with any active sites on the stationary phase. To achieve a sharp, symmetrical peak, it is crucial to suppress this ionization by using a mobile phase with a low pH (typically between 2.5 and 4.0), which keeps the this compound molecule in its neutral, protonated form.[1][3][5]

Q4: Could my HPLC column be the source of the problem?

A4: Yes, the column is a very common source of peak tailing. Potential column-related issues include:

  • Residual Silanol Activity: Older columns, or those not specifically designed for analyzing polar compounds, may have a high concentration of accessible silanol groups. Using a modern, high-purity, end-capped column can significantly reduce these secondary interactions.[5][7]

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet or frit can create active sites and disrupt the flow path, causing tailing for all peaks.[8]

  • Column Degradation: Over time, or with exposure to harsh mobile phases, the stationary phase can degrade, or a void can form at the head of the column. This physical disruption of the packed bed leads to peak broadening and tailing.[1][6][9]

Q5: What are "extra-column effects" and can they cause peak tailing?

A5: Extra-column effects refer to any contribution to peak broadening or distortion that occurs outside of the analytical column itself. This phenomenon, also known as dead volume, can be a significant cause of peak tailing, especially for early-eluting peaks.[5][8] Common sources include using tubing with an unnecessarily large internal diameter or excessive length, poorly made connections between the injector, column, and detector, or a large detector cell volume.[6][10][11]

Q6: Can my sample preparation or injection technique lead to peak tailing?

A6: Absolutely. Two primary factors related to the sample and injection can cause peak tailing:

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a disruption in the normal partitioning process and causing peak tailing.[6][8][9] To check for this, try injecting a 10-fold dilution of your sample; if the peak shape improves, you are likely overloading the column.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[6][10] It is always best practice to dissolve the sample in the initial mobile phase composition or a weaker solvent.[12]

Troubleshooting Guides

Systematic Troubleshooting Protocol

This protocol provides a logical workflow to diagnose the root cause of peak tailing for this compound.

  • Initial Assessment:

    • Observe the chromatogram: Is the tailing observed only for the this compound peak or for all peaks?

    • If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void).[2]

    • If only the this compound peak (or other polar analytes) is tailing, the issue is likely chemical (e.g., secondary interactions).[10]

  • Mobile Phase and Sample Check:

    • Prepare a fresh batch of mobile phase, ensuring all components are fully dissolved and the pH is correctly adjusted.

    • Prepare a diluted sample (e.g., 1:10 dilution) in the mobile phase and inject it to rule out mass overload.

  • Investigate Chemical Interactions:

    • Lower the mobile phase pH. Prepare a mobile phase with a pH of ~3.0 using a suitable buffer (e.g., 20 mM phosphate or acetate buffer).[12]

    • If tailing improves, the primary cause was likely secondary silanol interactions.

  • Evaluate System Hardware:

    • Inspect all tubing and fittings between the injector and detector for leaks or improper connections.[6]

    • Minimize tubing length and use narrow internal diameter PEEK tubing (e.g., 0.005") where possible to reduce dead volume.[5]

  • Assess Column Health:

    • If a guard column is in use, replace it. If the peak shape is restored, the guard column was contaminated.

    • If the problem persists, attempt to wash the analytical column according to the manufacturer's instructions. A general procedure for a C18 column is to flush sequentially with water, isopropanol, and then re-equilibrate with the mobile phase.

    • If washing does not resolve the issue, the column may be permanently damaged and should be replaced, preferably with a high-purity, end-capped column.[1][11]

Data Summary

Table 1: Troubleshooting HPLC Peak Tailing for this compound

Symptom Potential Cause Recommended Solution
Only this compound peak tailsSecondary interaction with silanolsLower mobile phase pH to 2.5-3.5; use an end-capped column.[3][5]
All peaks in the chromatogram tailExtra-column dead volumeCheck and replace tubing/fittings; ensure proper connections.[6][10]
All peaks tail, and backpressure is highColumn frit contamination or blockageReplace the column frit or the entire column.[8]
Peak shape worsens with higher concentrationMass overloadReduce the concentration of the injected sample.[6][9]
Tailing on early eluting peaksSample solvent is too strongDissolve the sample in the initial mobile phase.[10][12]
Tailing appears after many injectionsColumn contamination or degradationFlush the column with a strong solvent or replace it.[6]

Visualizations

Logical Troubleshooting Workflow

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound decision1 Tailing on ALL peaks? start->decision1 system_issue Likely Systemic Issue: - Extra-column volume - Column void/blockage decision1->system_issue  Yes chem_issue Likely Chemical Interaction with this compound decision1->chem_issue No   action2 Check for Hardware Issues: - Minimize tubing length - Check fittings for leaks system_issue->action2 action1 Optimize Mobile Phase: - Prepare fresh mobile phase - Lower pH to 2.5 - 3.5 chem_issue->action1 decision2 Tailing Improved? action1->decision2 action3 Consider Column Chemistry: - Use high-purity, end-capped column - Flush or replace current column decision2->action3 No   end1 Problem Resolved decision2->end1  Yes end2 Problem Likely Resolved action2->end2 G This compound Interaction with Stationary Phase cluster_0 Silica Stationary Phase silanol Si-OH (Residual Silanol Group) This compound This compound Molecule with Phenolic OH This compound->silanol Secondary Interaction (Hydrogen Bonding) Leads to Peak Tailing

References

Addressing interferences in Vanitrope sensory analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanitrope sensory analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their sensory evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sensory characteristics?

This compound, also known as Propenyl Guaethol, is a synthetic aroma chemical with the CAS number 94-86-0.[1] It is characterized by a powerful and complex odor profile, often described as intensely sweet and vanilla-like, with woody, spicy, and sometimes medicinal or phenolic undertones.[1][2][3] Its aroma is also noted to have tobacco and anisic notes and is considered more refined and gentler than vanillin or ethyl vanillin.[4] this compound is a white to pale yellow crystalline powder and is much more potent than vanillin.[5][6] It is widely used in the food and fragrance industries to create gourmand, sweet, and spicy accords, such as gingerbread or pumpkin pie.[5][7]

Q2: What are the most common sources of interference in this compound sensory analysis?

Common interferences can be broadly categorized into three areas:

  • Panelist-related issues: These include sensory fatigue, biases, lack of training, and physiological factors like age or health status.[8][9] Panelists should be screened for sensory acuity and consistency.[8][10]

  • Sample and environmental issues: Problems can arise from improper sample preparation, storage, and presentation.[11] The testing environment, including lighting, temperature, and background odors, can significantly impact results.[9][12][13]

  • Chemical interferences: Off-notes can be caused by impurities, degradation of the this compound molecule, or interactions with the product matrix (the other components of the product being tested).[14]

Q3: How can I ensure the stability of my this compound samples during an experiment?

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound sensory analysis.

Q: Why are my panelists reporting a "medicinal" or "phenolic" off-note?

A: An "intensely sweet, but in the dry state rather medicinal-phenolic odor" can be characteristic of this compound itself, especially at higher concentrations.[3] This phenolic note tends to diminish at lower dilutions.[3] If this off-note is unexpected or overpowering, consider the following:

  • Concentration: You may be using too high a concentration of this compound. Try preparing a dilution series to find the optimal level where the desired vanilla notes are prominent and the phenolic character is minimized.

  • Purity: The starting material may contain phenolic impurities. Verify the purity of your this compound supply.

  • Degradation: this compound is synthesized from eugenol, a phenolic compound.[5] Improper storage or handling could potentially lead to degradation products that enhance phenolic notes. Ensure your sample is stored correctly and is within its shelf life.

Q: There is high variability in the intensity ratings among my sensory panelists. How can this be addressed?

A: High variability is a common challenge in sensory analysis. The following workflow can help identify and mitigate the source of this issue:

G cluster_0 Troubleshooting High Panel Variability start High Variability Detected check_panel Review Panelist Training and Calibration start->check_panel check_protocol Examine Experimental Protocol start->check_protocol retrain Conduct Refresher Training with Reference Standards check_panel->retrain Inconsistent Terminology? rescreen Re-screen Panelists for Sensory Acuity check_panel->rescreen Poor Repeatability? standardize_env Standardize Environmental Conditions (Lighting, Temp) check_protocol->standardize_env Environmental Factors? standardize_sample Ensure Consistent Sample Prep and Presentation check_protocol->standardize_sample Sample Inconsistency? end_node Reduced Variability retrain->end_node rescreen->end_node standardize_env->end_node standardize_sample->end_node

A workflow for addressing high panelist variability.

Steps to reduce variability:

  • Panelist Calibration: Regular calibration sessions are essential to ensure all panelists are using descriptive terms and intensity scales in the same way.[10] Use reference standards for key aroma notes.

  • Protocol Standardization: Ensure every aspect of the test is consistent, from sample volume and temperature to the time of day and the instructions given to panelists.[12]

  • Breaks and Sample Limits: To prevent sensory fatigue, limit the number of samples evaluated in a single session and provide adequate breaks.[12]

  • Panelist Performance Monitoring: Track the performance of individual panelists over time to identify and address any inconsistencies.[10]

Q: My panelists are having trouble detecting a difference between my control and my test sample with this compound. What should I do?

A: If a perceptible difference is not being found, consider these factors:

  • Detection Threshold: The concentration of this compound in your test sample may be below the detection threshold of the panelists. The reported detection threshold for this compound is 400 parts per billion (ppb).[7]

  • Matrix Effects: The food or beverage matrix can suppress the perception of flavor.[14] The components of your product might be masking the aroma of this compound.

  • Sensory Test Method: The chosen sensory test may not be sensitive enough. For detecting small differences, a Triangle Test is often more effective than a simple paired comparison.[15][16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Name 2-ethoxy-5-[(E)-prop-1-enyl]phenol[1]
Molecular Formula C₁₁H₁₄O₂[7][18]
Molecular Weight 178.23 g/mol [1][7]
Appearance White to pale yellow crystalline powder[6][7]
Melting Point 85 - 88 °C[6][18]
Boiling Point 312 °C[7]
Detection Threshold 400 ppb[7]
Solubility Insoluble in water; soluble in alcohol[6][18]

Experimental Protocols

Protocol 1: Sensory Panelist Screening

Objective: To select qualified individuals with the necessary sensory acuity to participate in a trained sensory panel.[8][19]

Criteria for Selection:

  • Good Health: Panelists should be in good general health and free from conditions that could affect their sense of taste or smell.[9][20]

  • Availability: Consistent availability for training and testing sessions is crucial.[8][9]

  • No Biases: Panelists should have a neutral attitude towards the products being tested.[9][21]

  • Verbal Skills: Ability to describe sensory perceptions clearly.[20][21]

Screening Workflow:

G cluster_screening Panelist Screening Workflow recruit Recruit Potential Panelists basic_tests Basic Sensory Tests (Taste, Odor Recognition) recruit->basic_tests discrimination_tests Discrimination Tests (e.g., Triangle Test) basic_tests->discrimination_tests Pass selection Select Qualified Panelists discrimination_tests->selection Pass training Proceed to Panelist Training selection->training

A simplified workflow for screening sensory panelists.

Methodology:

  • Recruitment: Recruit a group of potential panelists.

  • Basic Taste Identification: Prepare solutions of sweet, sour, salty, bitter, and umami compounds at varying concentrations. Ask panelists to identify the taste of each solution.[19]

  • Odor Recognition: Present panelists with a variety of common scents and ask for identification.[19]

  • Discrimination Testing: Conduct a series of triangle tests where panelists are given three samples (two are identical, one is different) and asked to identify the odd sample.[10] This assesses their ability to detect subtle differences.

  • Selection: Select individuals who consistently perform well on these tests for further training.[10]

Protocol 2: Triangle Test for this compound

Objective: To determine if a perceptible sensory difference exists between two product formulations (e.g., a control vs. a sample containing this compound).[15][22][23]

Materials:

  • Control product

  • Test product with this compound

  • Identical sample containers, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Individual tasting booths with controlled lighting and temperature.[23]

Methodology:

  • Sample Preparation: Prepare both the control and test products, ensuring they are at the same temperature and served in identical containers.

  • Presentation: For each panelist, present three coded samples. There are six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB), which should be randomized across panelists.[15]

  • Evaluation: Instruct panelists to evaluate the samples from left to right.[15] They must identify which of the three samples is different from the other two. Even if they are uncertain, a choice must be made.

  • Data Collection: Record the selection made by each panelist.

  • Data Analysis: The total number of correct identifications is compared to the number that would be expected by chance (which is 1/3 of the total number of panelists). Statistical tables or a chi-square test can be used to determine if the number of correct answers is statistically significant.[15]

This technical support guide provides a starting point for addressing common issues in this compound sensory analysis. For more complex challenges, further investigation into potential chemical interactions and advanced sensory methodologies may be required.

References

Improving yield and purity in Vanitrope synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vanitrope Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound (Propenyl Guaethol).

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and well-established synthetic route to this compound starts from eugenol, a readily available natural product. The synthesis involves two key steps: the isomerization of eugenol to isoeugenol, followed by the ethylation of the phenolic hydroxyl group of isoeugenol. Another viable, though less common, route involves the initial ethylation of eugenol to form eugenol ethyl ether, which is then isomerized to this compound.[1]

Q2: What are the critical parameters to control during the isomerization of eugenol to isoeugenol?

A2: The isomerization of eugenol is a crucial step that dictates the overall yield and isomeric purity of the final product. Key parameters to control include:

  • Base Catalyst: Strong bases like potassium hydroxide (KOH) are typically used. The concentration of the base is critical; insufficient amounts can lead to incomplete isomerization, while excessive amounts can promote side reactions.

  • Solvent: High-boiling point solvents such as ethylene glycol or glycerol are often employed to achieve the necessary reaction temperatures.

  • Temperature: The reaction is typically carried out at elevated temperatures, often between 100-130°C, to facilitate the migration of the double bond.[2] Careful temperature control is necessary to prevent decomposition and side-product formation.

  • Reaction Time: The reaction needs to be monitored to ensure completion without the formation of degradation products.

Q3: What are the common challenges in the ethylation of isoeugenol?

A3: The ethylation of the phenolic hydroxyl group of isoeugenol can present several challenges:

  • Choice of Ethylating Agent: Diethyl sulfate is a common ethylating agent, but it is toxic and corrosive.[3] Diethyl carbonate is a greener alternative, though it may require more forcing conditions.

  • Reaction Conditions: The reaction is typically performed under basic conditions to deprotonate the phenol. Incomplete reaction can occur if the base is not strong enough or used in insufficient quantities. High temperatures can lead to side reactions, including alkylation at other positions or polymerization.[3]

  • Side Reactions: Potential side reactions include O-ethylation versus C-ethylation and the formation of byproducts from the degradation of reagents or products under harsh conditions.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is essential to remove unreacted starting materials, byproducts, and isomers. The most common purification method is recrystallization.[4] A mixed solvent system, such as ethanol-water or isopropanol-water, is often effective.[4] The crude this compound is dissolved in the minimum amount of the hot alcohol, and water is then added dropwise until the solution becomes turbid. Upon slow cooling, pure this compound crystallizes out. The melting point of the purified product should be sharp, around 84-87°C for the (E)-isomer.[4][5] Column chromatography can also be used for purification, particularly for removing isomers.

Q5: How can I monitor the progress of the this compound synthesis reactions?

A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the isomerization and ethylation steps.[6][7][8] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.[6][7] The choice of eluent (solvent system) will depend on the polarity of the compounds being separated. For analyzing the final product purity and identifying byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool.[9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of Isoeugenol in the Isomerization Step
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 100-130°C).[2] - Increase the reaction time and monitor progress by TLC. - Verify the concentration and purity of the base catalyst (e.g., KOH).
Sub-optimal Catalyst Concentration - Adjust the molar ratio of the base to eugenol. An insufficient amount will result in an incomplete reaction.
Inefficient Mixing - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble in the solvent.
Presence of Water - Use anhydrous solvents and reagents, as water can interfere with the basicity of the catalyst.
Problem 2: Formation of Impurities During Ethylation
Possible Cause Suggested Solution
Side Reactions (e.g., C-alkylation) - Control the reaction temperature carefully; lower temperatures generally favor O-alkylation over C-alkylation. - Use a less reactive ethylating agent if C-alkylation is a significant issue.
Degradation of Reagents or Product - Avoid excessively high temperatures and prolonged reaction times. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Use of a Highly Toxic Ethylating Agent - Consider using a greener alternative like diethyl carbonate, although this may require optimization of reaction conditions (e.g., higher temperature, use of a catalyst).[3]
Problem 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Oiling out during recrystallization - Ensure the correct solvent ratio is used. Oiling out can occur if the solution is supersaturated or cools too quickly. - Re-heat the mixture to dissolve the oil, add a small amount of the primary solvent (e.g., ethanol), and allow for slower cooling.
Co-crystallization of Isomers - If the product contains a mixture of (E) and (Z) isomers, multiple recrystallizations may be necessary. The (E)-isomer is typically less soluble and will crystallize out first. - For high-purity applications, column chromatography may be required to separate the isomers.
Low Recovery from Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.

Experimental Protocols

Protocol 1: Isomerization of Eugenol to Isoeugenol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add eugenol and a high-boiling point solvent such as ethylene glycol.

  • Addition of Base: While stirring, carefully add potassium hydroxide (KOH) pellets to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and maintain it for the specified reaction time.[2]

  • Monitoring: Monitor the reaction progress by TLC until the eugenol spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude isoeugenol.

Protocol 2: Ethylation of Isoeugenol to this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude isoeugenol in a suitable solvent (e.g., acetone or ethanol).

  • Addition of Base: Add a base (e.g., anhydrous potassium carbonate) to the solution and stir.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., diethyl sulfate) to the reaction mixture at a controlled temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for the required reaction time.

  • Monitoring: Monitor the disappearance of the isoeugenol spot and the appearance of the this compound spot by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate and purify the crude this compound by recrystallization from an ethanol-water mixture.[4]

Visualizations

experimental_workflow cluster_isomerization Isomerization cluster_ethylation Ethylation cluster_purification Purification eugenol Eugenol reaction_iso Reaction with KOH in Ethylene Glycol eugenol->reaction_iso isoeugenol Crude Isoeugenol reaction_iso->isoeugenol reaction_eth Reaction with Diethyl Sulfate & K2CO3 isoeugenol->reaction_eth crude_this compound Crude this compound reaction_eth->crude_this compound recrystallization Recrystallization (Ethanol/Water) crude_this compound->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Experimental workflow for the synthesis of this compound from eugenol.

troubleshooting_low_yield start Low Yield of this compound check_isomerization Check TLC of Isomerization Step start->check_isomerization incomplete_iso Incomplete Isomerization? check_isomerization->incomplete_iso optimize_iso Optimize Isomerization: - Increase reaction time - Check base concentration - Ensure proper temperature incomplete_iso->optimize_iso Yes check_ethylation Check TLC of Ethylation Step incomplete_iso->check_ethylation No incomplete_eth Incomplete Ethylation? check_ethylation->incomplete_eth optimize_eth Optimize Ethylation: - Check base and ethylating agent stoichiometry - Ensure anhydrous conditions incomplete_eth->optimize_eth Yes purification_loss Check Purification Step incomplete_eth->purification_loss No high_loss High Loss During Recrystallization? purification_loss->high_loss optimize_purification Optimize Recrystallization: - Use minimum hot solvent - Allow for slow cooling - Wash crystals with cold solvent high_loss->optimize_purification Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Method Development for Vanitrope Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Vanitrope in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active Sites in GC Inlet or Column: The phenolic group of this compound can interact with active silanol groups in the GC system.[1][2]- Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.[3]- Column Trimming: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][3]- Derivatization: Silylation of the phenolic group can reduce tailing and improve peak shape.
Column Contamination: Buildup of matrix components on the column.- Bake out the column at a high temperature (within the column's limits).- If tailing persists, replace the column .[3]
Improper Column Installation: Incorrect column positioning in the inlet or detector.- Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[1]
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method (LLE, SPE) may not be optimal for the matrix.- Optimize Extraction Parameters: For LLE, adjust the solvent type, pH, and number of extractions. For SPE, ensure the sorbent chemistry is appropriate for this compound and optimize the wash and elution solvents.[4]- Consider Matrix Type: For high-fat matrices, a QuEChERS-based method with a lipid removal step may provide better recoveries.
Analyte Loss During Solvent Evaporation: this compound may be lost due to its semi-volatile nature.- Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature during solvent evaporation.- Solvent Exchange: Consider a solvent exchange to a higher boiling point solvent before final concentration.
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound completely.- Increase Elution Solvent Strength: Use a stronger solvent or a mixture of solvents for the elution step.[4]
Signal Suppression or Enhancement (Matrix Effects in LC-MS) Co-eluting Matrix Components: Other compounds from the matrix can interfere with the ionization of this compound in the MS source.[5][6]- Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks.[7]- Enhance Sample Cleanup: Use a more selective SPE sorbent or add an additional cleanup step to remove interfering compounds.[7][8]- Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components.[9]- Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[6]
Ionization Source Contamination: Buildup of non-volatile matrix components in the MS source.- Regular Source Cleaning: Clean the ion source components according to the manufacturer's recommendations.
Inconsistent Results Sample Inhomogeneity: The complex matrix may not be homogenous, leading to variable analyte concentrations in subsamples.- Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Analyte Instability: this compound may degrade during sample preparation or storage.- Minimize Sample Processing Time: Process samples as quickly as possible.- Control Storage Conditions: Store extracts at low temperatures (e.g., 4°C or -20°C) and protect from light.[10]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best sample preparation technique for analyzing this compound in a fatty food matrix?

A1: For fatty matrices such as oils, creams, or fatty foods, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combined with a dispersive SPE (d-SPE) cleanup step that targets lipids is highly effective. Enhanced Matrix Removal—Lipid (EMR—Lipid) d-SPE is a good option for selectively removing fats while recovering phenolic compounds like this compound.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While not strictly necessary, derivatization of this compound's phenolic hydroxyl group via silylation (e.g., using BSTFA) can be beneficial. It can improve peak shape by reducing tailing, increase thermal stability, and potentially enhance sensitivity.

Q3: How can I minimize matrix effects when analyzing this compound in complex biological fluids by LC-MS/MS?

A3: To minimize matrix effects in biological fluids, a robust sample cleanup is crucial. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) at removing interfering components like phospholipids. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard for this compound are the most reliable ways to compensate for any remaining matrix effects.[6][11]

Chromatography and Detection

Q4: What type of GC column is recommended for this compound analysis?

A4: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point for the analysis of this compound.[12] These columns provide good selectivity for a wide range of semi-volatile compounds.

Q5: What are the typical MS parameters for the detection of this compound?

A5: For GC-MS, electron ionization (EI) at 70 eV is standard. In Selected Ion Monitoring (SIM) mode, you would monitor the molecular ion (m/z 178) and key fragment ions for quantification and confirmation. For LC-MS/MS using electrospray ionization (ESI), you would optimize the precursor ion (e.g., [M-H]⁻ at m/z 177 in negative mode or [M+H]⁺ at m/z 179 in positive mode) and its characteristic product ions for Multiple Reaction Monitoring (MRM).

Q6: My baseline is noisy in my LC-MS analysis. What could be the cause?

A6: A noisy baseline can be caused by several factors, including contaminated solvents or reagents, a contaminated ion source, or electronic noise. Ensure you are using high-purity, LC-MS grade solvents and additives.[13] If the problem persists, clean the ion source.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of compounds similar to this compound in various complex matrices. This data can be used as a benchmark for method development and validation.

Table 1: Recovery Data for Phenolic Compounds and Allergens using Different Extraction Methods

Analyte TypeMatrixExtraction MethodAverage Recovery (%)Reference
Phenolic CompoundsFatty FoodsQuEChERS with EMR-Lipid Cleanup78 - 117[11]
Veterinary DrugsAnimal FeedModified QuPPe (Methanol Extraction)70.8 - 118.4[14]
PharmaceuticalsPlasmaSolid-Phase Extraction (SPE)~86[8]
PharmaceuticalsPlasmaLiquid-Liquid Extraction (LLE)~46[8]
PesticidesVarious FoodsQuEChERS74.8 - 109.5[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Complex Matrices

Analyte TypeMatrixAnalytical MethodLOD RangeLOQ RangeReference
Phenolic CompoundsFatty FoodsUHPLC-MS/MS-0.04 - 0.75 ng/g[11]
Veterinary DrugsAnimal FeedLC-MS/MS-10 - 200 µg/kg[14]
PharmaceuticalsDrinking WaterLC-MS/MS-0.5 - 13 ng/L[16]
PesticidesVarious FoodsGC-MS0.14 - 2.40 µg/kg0.46 - 8.32 µg/kg[15]
BisphenolsCanned FoodsGC-MS-3.21 - 40.65 µg/kg (BPA)[17]

Experimental Protocols

Protocol 1: General GC-MS Method for this compound in Cosmetics

This protocol is adapted from methods for analyzing allergens in cosmetic products.[12][18]

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh 1 g of the cosmetic sample into a 15 mL centrifuge tube.

    • Add a suitable internal standard.

    • Add 5 mL of an appropriate solvent (e.g., methanol or ethanol).

    • Vortex for 1 minute to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter into a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold 1 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Ionization: EI, 70 eV.

    • Acquisition: Scan mode (m/z 40-300) for initial identification and SIM mode for quantification (ions: m/z 178, 163, 149).

Protocol 2: General LC-MS/MS Method for this compound in Beverages

This protocol is a general approach for small molecules in liquid matrices.

  • Sample Preparation (Dilute-and-Shoot or SPE):

    • For simple matrices (e.g., clear beverages): Centrifuge the sample to remove particulates. Dilute an aliquot of the supernatant with the initial mobile phase. Filter through a 0.22 µm filter into an LC vial.

    • For complex matrices (e.g., juices with pulp, milk-based beverages): Perform a Solid-Phase Extraction (SPE).

      • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the pre-treated sample (e.g., centrifuged and pH-adjusted).

      • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elute this compound with methanol or acetonitrile.

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition: Multiple Reaction Monitoring (MRM) of optimized precursor/product ion transitions.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Food, Cosmetic) Homogenize Homogenization Sample->Homogenize Extract Extraction (LLE, SPE, QuEChERS) Homogenize->Extract Cleanup Cleanup / Purification (d-SPE, Filtration) Extract->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Inject Extract Processing Data Acquisition & Processing Analysis->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Quantification->Report Troubleshooting_Tree Figure 2: Troubleshooting Logic for Poor Peak Shape Start Problem: Peak Tailing Observed CheckInlet Action: Perform Inlet Maintenance (Replace Liner, Septum) Start->CheckInlet ReinstallCol Action: Re-install Column CheckInlet->ReinstallCol Tailing Persists Resolved Problem Resolved CheckInlet->Resolved Issue Solved TrimCol Action: Trim 10-20cm from Column Inlet ReinstallCol->TrimCol Tailing Persists ReinstallCol->Resolved Issue Solved ReplaceCol Action: Replace Column TrimCol->ReplaceCol Tailing Persists TrimCol->Resolved Issue Solved ReplaceCol->Resolved

References

Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Vanitrope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the resolution of their separations.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Resolution or Co-eluting Peaks

If you are experiencing inadequate separation between this compound and other components in your sample, consider the following troubleshooting steps.

  • Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity and resolution.[1][2]

    • Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will generally increase retention times and may improve the separation of closely eluting peaks.[1] Conversely, a slight increase in the organic modifier can sometimes improve resolution between early eluting peaks.

    • Modifying pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.[1][3] Since this compound is a phenolic compound, operating at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can reduce peak tailing and improve peak shape.[3][4]

    • Buffer Selection: The use of an appropriate buffer is crucial for maintaining a stable pH and minimizing undesirable interactions between the analyte and the stationary phase.[4]

  • Column Selection and Parameters: The choice of the stationary phase and column dimensions plays a critical role in achieving the desired resolution.[5]

    • Stationary Phase Chemistry: While C18 columns are widely used for non-polar compounds, a C8 column might provide different selectivity for moderately polar compounds like this compound and its potential impurities.[1][6] For highly polar impurities, a column with a different stationary phase, such as a phenyl-hexyl phase, could be beneficial.

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) increases column efficiency and, consequently, resolution.[1]

    • Column Dimensions: A longer column will provide more theoretical plates and can lead to better separation, although it will also increase analysis time and backpressure.[1]

  • Temperature Control:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially sharper peaks.[1] However, excessively high temperatures can risk degrading thermolabile compounds.[1]

  • Flow Rate Adjustment:

    • Lowering the flow rate can increase the time the analyte spends interacting with the stationary phase, which can lead to better resolution, but at the cost of longer run times.[1]

Illustrative Data: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Resolution (Rs) between this compound and Impurity A
40:601.2
35:651.8
30:702.1

Issue 2: Peak Tailing

Peak tailing is a common issue in the analysis of phenolic compounds and can compromise quantification and resolution.[4][7]

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic and some polar compounds on silica-based columns is the interaction with acidic silanol groups on the stationary phase.[4]

    • Lowering Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) protonates the silanol groups, reducing their ability to interact with the analyte.[3][4]

    • Use of High-Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3][4]

    • Dilute the Sample: Try diluting your sample and reinjecting to see if the peak shape improves.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[4]

    • Use of Guard Columns: A guard column can help protect the analytical column from strongly retained sample components.

    • Column Washing: If contamination is suspected, flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.[2]

Gas Chromatography (GC)

Issue 1: Poor Resolution or Broad Peaks

Achieving sharp, well-resolved peaks in GC requires optimization of several parameters.

  • Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve the focusing of early eluting peaks.

    • Ramp Rate: A slower temperature ramp rate allows more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting analytes.

  • Carrier Gas Flow Rate:

    • Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is crucial for achieving maximum efficiency.

  • Column Selection:

    • Stationary Phase: The choice of stationary phase should be based on the polarity of the analytes. For a moderately polar compound like this compound, a mid-polarity phase (e.g., 5% phenyl-polysiloxane) is often a good starting point.[8]

    • Column Dimensions: A longer column or a column with a smaller internal diameter will generally provide higher resolution.

  • Derivatization: For polar compounds like this compound, derivatization can improve peak shape and volatility. Silylation is a common technique for phenols and alcohols to make them more suitable for GC analysis.

Issue 2: Peak Tailing

Similar to HPLC, peak tailing in GC can be caused by several factors.

  • Active Sites: Active sites in the GC system (e.g., in the injector liner or on the column) can interact with polar analytes, causing tailing.

    • Use of Deactivated Liners: Employing deactivated injector liners can minimize these interactions.

    • Column Conditioning: Proper conditioning of a new column is essential to ensure a uniform and inert stationary phase.

  • Sample Introduction:

    • Injection Technique: A fast, clean injection is crucial for sharp peaks. Slow injections can lead to band broadening.

Frequently Asked Questions (FAQs)

HPLC Analysis

  • Q1: What is a good starting point for an HPLC method for this compound?

    • A good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to control pH and improve peak shape. A gradient elution from a lower to a higher percentage of organic solvent is often effective for separating compounds with a range of polarities.

  • Q2: How can I improve the resolution between this compound and a closely related impurity?

    • Start by optimizing the mobile phase composition, particularly the ratio of organic solvent to water.[1] If that is not sufficient, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter the selectivity.[5] You can also experiment with the column temperature and flow rate.[1]

  • Q3: My this compound peak is tailing. What is the most likely cause?

    • For a phenolic compound like this compound, the most common cause of peak tailing on a silica-based column is secondary interaction with residual silanol groups.[4] Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol ionization.[3][4] Also, consider the possibility of column overload by injecting a more dilute sample.[3]

GC Analysis

  • Q1: Is GC a suitable technique for analyzing this compound?

    • Yes, GC is a suitable technique, especially when coupled with a mass spectrometer (GC-MS) for identification.[9] Since this compound is a volatile compound, it can be analyzed directly. However, derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability.

  • Q2: What type of GC column is recommended for this compound analysis?

    • A standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is a good choice for the analysis of flavor and aroma compounds like this compound.[8]

  • Q3: How can I reduce peak broadening for this compound in my GC analysis?

    • Optimize your temperature program. A lower starting temperature and a slower ramp rate can often lead to sharper peaks. Also, ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions.

Experimental Protocols

The following are example protocols based on common practices for the analysis of phenolic compounds. These should be considered as starting points and may require further optimization for your specific application.

Example HPLC-UV Method for this compound
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 70
    17 70
    18 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

Example GC-MS Method for this compound
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting chromatographic issues.

HPLCTroubleshooting Start Poor Resolution MobilePhase Optimize Mobile Phase - Adjust % Organic - Modify pH - Check Buffer Start->MobilePhase Primary Approach Column Evaluate Column - Change Stationary Phase - Use Smaller Particles - Adjust Dimensions MobilePhase->Column If resolution is still poor GoodResolution Good Resolution MobilePhase->GoodResolution If successful TempFlow Adjust Temp & Flow - Increase Temperature - Decrease Flow Rate Column->TempFlow For fine-tuning Column->GoodResolution If successful TempFlow->GoodResolution If successful PeakTailingTroubleshooting Tailing Peak Tailing Observed CheckSilanol Secondary Silanol Interactions? - Lower Mobile Phase pH - Use End-capped Column Tailing->CheckSilanol CheckOverload Column Overload? - Dilute Sample Tailing->CheckOverload CheckColumnHealth Column Contamination/ Degradation? - Use Guard Column - Wash/Replace Column Tailing->CheckColumnHealth SymmetricPeak Symmetric Peak CheckSilanol->SymmetricPeak If resolved CheckOverload->SymmetricPeak If resolved CheckColumnHealth->SymmetricPeak If resolved

References

Technical Support Center: Minimizing Matrix Effects in Vanitrope Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Vanitrope. Our focus is on minimizing matrix effects to ensure accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound, also known as propenyl guaethol, is a synthetic flavoring and fragrance agent with a sweet, vanilla-like aroma.[1][2][3] It is widely used in the food and beverage industry in products like chocolates, caramels, and various drinks.[4][5] Additionally, it is found in cosmetic preparations and personal care products.[6][7] Due to its presence in these complex matrices, its quantification is susceptible to interferences.

Q2: What are matrix effects and how do they impact this compound quantification?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[8] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[9] In this compound analysis, matrix effects can arise from fats, proteins, sugars, and other components present in food and cosmetic samples, leading to unreliable quantification.

Q3: What are the common signs of matrix effects in my this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

The matrix effect (ME) can be quantitatively evaluated by comparing the signal response of an analyte in a post-extraction spiked sample to its response in a neat solution. The following formula is commonly used:

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Similarly, Recovery (%) and Process Efficiency (%) are crucial parameters:

  • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

  • Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area in Neat Solution) x 100

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects in this compound quantification.

Problem: Inconsistent and irreproducible results for this compound standards and samples.
Possible Cause Recommended Solution
Significant Matrix Effects Implement more rigorous sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10]
Analyte Instability Investigate the stability of this compound in your sample matrix and analytical solutions.[11][12] Consider storing samples at lower temperatures (-20°C or -80°C) and analyzing them promptly after preparation. Perform stability studies by analyzing samples at different time points after preparation.
Inadequate Chromatographic Separation Optimize the LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Carryover Implement a robust needle and injection port washing procedure between samples to minimize carryover from high-concentration samples.
Problem: Poor recovery of this compound during sample preparation.
Possible Cause Recommended Solution
Inefficient Extraction from Matrix For cosmetic matrices like creams, an isopropanol:water (50:50, v/v) mixture with sonication can be effective.[6] For dairy matrices, protein precipitation with acetonitrile followed by SPE cleanup is a common approach.[5] Evaluate different extraction solvents and techniques (e.g., vortexing, sonication, homogenization) to maximize extraction efficiency.
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used, optimize the temperature and nitrogen flow to prevent the loss of the semi-volatile this compound.
Inappropriate SPE Sorbent or Elution Solvent Screen different SPE sorbents (e.g., C18, HLB) and elution solvents to find the optimal combination for this compound retention and elution.

Experimental Protocols

Protocol 1: Generic Sample Preparation Workflow for LC-MS/MS Analysis

This workflow provides a general guideline for preparing food and cosmetic samples for this compound quantification.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Homogenization (e.g., 1-5 g) Extraction Liquid Extraction (e.g., Acetonitrile or Isopropanol/Water) Sample->Extraction Add solvent & vortex/sonicate Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 or HLB) Supernatant->SPE Load extract Elution Elution (e.g., Methanol or Acetonitrile) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Inject reconstituted sample

Fig. 1: General sample preparation workflow.
Protocol 2: Evaluation of Matrix Effects

A systematic approach is necessary to determine the presence and extent of matrix effects.

G cluster_sets Prepare Three Sample Sets cluster_analysis Analysis & Calculation SetA Set A: Neat Standard (this compound in Solvent) Analysis Analyze all sets by LC-MS/MS SetA->Analysis SetB Set B: Post-Extraction Spike (Blank Matrix Extract + this compound) SetB->Analysis SetC Set C: Pre-Extraction Spike (Blank Matrix + this compound -> Extract) SetC->Analysis Calc_ME Calculate Matrix Effect: (Signal B / Signal A) * 100 Analysis->Calc_ME Calc_Rec Calculate Recovery: (Signal C / Signal B) * 100 Analysis->Calc_Rec Calc_PE Calculate Process Efficiency: (Signal C / Signal A) * 100 Analysis->Calc_PE

Fig. 2: Workflow for assessing matrix effects.

Quantitative Data Summary

Table 1: Recovery of Vanillyl Butyl Ether from a Cosmetic Matrix

AnalyteSpiked Concentration (µg/mL)Recovery (%)
Vanillyl Butyl Ether2598.5
Vanillyl Butyl Ether5099.2
Vanillyl Butyl Ether7598.9
Data adapted from a study on a tiger balm-like product using an isopropanol:water extraction followed by HPLC-UV analysis.[6]

Table 2: Representative Recovery and Matrix Effects for Veterinary Drugs in Milk

This table illustrates typical recovery and matrix effect values that can be expected when analyzing small molecules in a complex food matrix like milk. A negative matrix effect value indicates ion enhancement.

Compound ClassAverage Recovery (%)Average Matrix Effect (%)*
Tetracyclines3515
Sulfonamides75-5
Macrolides80-10
Fluoroquinolones705
Data adapted from a multi-residue analysis of veterinary drugs in milk.[5]

Conclusion

Minimizing matrix effects is paramount for the accurate quantification of this compound in complex samples. A systematic approach that includes robust sample preparation, careful method validation, and the use of appropriate internal standards is essential. This guide provides a foundational framework for troubleshooting and optimizing your analytical methods. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Stabilizing Vanitrope in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Vanitrope in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as Propenyl Guaethol, is a synthetic aroma chemical with a sweet, vanilla-like scent that is significantly more potent than vanillin.[1][2] It presents as a white to off-white crystalline powder.[1][3][4] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[3][5]
Molecular Weight178.23 g/mol [1][5]
Melting Point85-88 °C[1][3]
Boiling Point312-313 °C[1]
SolubilityInsoluble in water; soluble in ethanol and most organic solvents.[1][3]
AppearanceWhite to almost white crystalline powder.[1][3][4]

Q2: What are the primary stability concerns for this compound in formulations?

As a substituted phenol and an aromatic ether containing a propenyl group, this compound is susceptible to degradation through several pathways, particularly oxidation and acid-catalyzed reactions. The presence of the phenolic hydroxyl group and the double bond in the propenyl chain are key sites for instability.

Troubleshooting Guide

Issue 1: Discoloration or Off-Odor Development in the Formulation

Possible Cause: Oxidation of the phenolic hydroxyl group or the propenyl side chain. This can be initiated by exposure to air (oxygen), light, or trace metal ions.

Stabilization Strategies:

  • Inert Atmosphere: During formulation, manufacturing, and packaging, replace the headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Antioxidants: Incorporate antioxidants to scavenge free radicals. Common choices for phenolic compounds include:

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Effective radical scavengers. Typical use levels are 0.01-0.1%.

    • Tocopherols (Vitamin E): A natural antioxidant suitable for many applications.

    • Ascorbic Acid and its Esters: Water-soluble and oil-soluble options that can protect against oxidative degradation.

  • Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions (e.g., iron, copper) that can catalyze oxidation reactions. A typical concentration is 0.01-0.05%.

  • Light Protection: Store the formulation in amber or opaque containers to protect it from UV and visible light, which can accelerate oxidative processes.

Experimental Protocol: Evaluating Antioxidant Efficacy

A forced degradation study can be conducted to assess the effectiveness of different antioxidants.

  • Sample Preparation:

    • Prepare a base formulation containing this compound without any antioxidant (Control).

    • Prepare identical formulations containing this compound and different antioxidants (e.g., 0.1% BHT, 0.1% Tocopherol, 0.05% EDTA).

  • Stress Conditions:

    • Expose all samples to an oxidative stressor. A common method is to add a controlled amount of a free radical initiator like AIBN (Azobisisobutyronitrile) or to expose the samples to hydrogen peroxide (e.g., 3% H₂O₂).

    • Alternatively, store the samples in an oxygen-rich atmosphere at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).

  • Analysis:

    • At specified time points, withdraw samples and analyze the concentration of remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Monitor for the appearance of degradation products and any changes in physical appearance (color, clarity) and odor.

  • Data Comparison:

    • Compare the degradation rate of this compound and the formation of impurities in the stabilized formulations against the control.

Table 2: Example Data from a Forced Oxidation Study

FormulationThis compound Remaining (%) after 4 weeks at 40°CAppearance
Control (No Antioxidant)85.2Yellow tint, slight off-odor
0.1% BHT98.5Colorless, no off-odor
0.1% Tocopherol97.9Colorless, no off-odor
0.05% EDTA92.1Slight yellowing

Issue 2: Loss of Potency or Formation of Impurities in Acidic Formulations

Possible Cause: Acid-catalyzed degradation, potentially involving the ether linkage or the propenyl side chain.

Stabilization Strategies:

  • pH Adjustment: Maintain the formulation pH in a neutral to slightly alkaline range, where this compound is reported to be more stable.[6] Buffering the system can help maintain the desired pH.

  • Acetal Formation: For certain applications, the aldehyde group (if present as a degradation product) or a reactive functional group can be protected by converting it into a more stable acetal. For aldehydes, this involves reacting them with a diol like propylene glycol in the presence of an acid catalyst.[7] This is a derivatization strategy that may be suitable for specific applications where the acetal can be later converted back to the active form if needed.

  • Complexation with Surfactants: Forming a complex between this compound and a surfactant can protect it from degradation. This involves controlled heating of the surfactant and this compound in an aqueous medium to facilitate complex formation.[8]

Experimental Protocol: pH Profile and Stability

  • Sample Preparation:

    • Prepare a series of aqueous or hydro-alcoholic solutions of this compound buffered at different pH values (e.g., pH 3, 5, 7, 9).

  • Storage:

    • Store the samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Analysis:

    • Periodically analyze the samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the degradation rate constant (k).

    • A plot of log(k) versus pH will reveal the pH-stability profile and help identify the optimal pH range for the formulation.

Table 3: Example pH Stability Data for this compound

pHDegradation Rate Constant (k) at 50°C (day⁻¹)Half-life (t₁/₂) (days)
30.0858.2
50.02133.0
70.005138.6
90.004173.3

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep_control Control Formulation stress Apply Stress Conditions (e.g., Heat, Light, Oxidizing Agent) prep_control->stress prep_stabilized Stabilized Formulations (e.g., with Antioxidants) prep_stabilized->stress analysis Analyze Samples at Time Points (e.g., HPLC, Spectroscopy) stress->analysis data Compare Degradation Rates and Impurity Profiles analysis->data

Caption: Workflow for evaluating stabilization strategies.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis This compound This compound Phenolic_Oxidation Phenolic Oxidation Products (Quinone-type structures) This compound->Phenolic_Oxidation O₂, Light, Metal Ions Side_Chain_Oxidation Side-Chain Oxidation (Aldehydes, Carboxylic Acids) This compound->Side_Chain_Oxidation O₂, Light, Metal Ions Ether_Cleavage Ether Cleavage Products This compound->Ether_Cleavage H⁺

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Vanitrope vs. Vanillin: A Comparative Guide to Sensory Perception for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the sensory characteristics of aromatic compounds is paramount. This guide provides an objective comparison of the sensory perception of vanitrope and vanillin, supported by experimental data, to aid in the selection and application of these key flavoring agents.

Quantitative Sensory Analysis

A comparative analysis of the sensory profiles of this compound and vanillin reveals distinct perceptual characteristics, despite their structural similarities. The following tables summarize the key quantitative data from sensory evaluation studies.

Table 1: Odor Detection Thresholds

The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.

CompoundOdor Detection Threshold (ppb)Source
This compound400[1][2]
Vanillin29 - 1600[3][4]

Note: The wide range for vanillin's detection threshold reflects significant individual variation in sensory perception.[3][4]

Table 2: Psychophysical Ratings of Sensory Perception

A study utilizing functional magnetic resonance imaging (fMRI) to investigate the neural processing of vanillin and this compound also collected psychophysical ratings for intensity, pleasantness, and familiarity from 44 individuals. The results indicated no significant statistical differences in these basic sensory descriptors between the two compounds.

Sensory AttributeThis compound (Mean ± SD)Vanillin (Mean ± SD)
Intensity5.84 ± 1.985.14 ± 2.01
Pleasantness0.18 ± 2.200.61 ± 2.30
Familiarity3.86 ± 2.284.07 ± 2.49

(Source: Adapted from "Cerebral Insights into Discrimination of Perceptually Familiar Odours: Vanillin, this compound and Vanillyl Ethyl Ether")

Despite these similar subjective ratings, the fMRI data revealed distinct patterns of brain activation, suggesting that while the primary perception is similar, the underlying neural processing and perhaps more subtle cognitive and emotional associations differ.[5]

Sensory Profile Descriptors

While quantitative data provides a baseline for comparison, qualitative descriptors from trained sensory panels offer a more nuanced understanding of the aroma profiles.

  • This compound : Described as having sweet, vanillic, and spicy notes.[1][2] It is also characterized by a sweet vanilla (cream soda) aroma with tobacco, anisic, and powdery notes, and is considered more refined and gentler than vanillin or ethyl vanillin.[6][7]

  • Vanillin : Possesses a characteristic sweet, creamy, and balsamic vanilla-like aroma.[8]

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in this guide.

Sensory Evaluation via fMRI and Psychophysical Ratings

This protocol is based on the study "Cerebral Insights into Discrimination of Perceptually Familiar Odours: Vanillin, this compound and Vanillyl Ethyl Ether."

Objective: To investigate the neural and perceptual differences between vanillin and this compound.

Participants: 44 healthy, right-handed, non-smoking individuals with a normal sense of smell.

Stimuli:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • This compound (propenyl guaethol)

  • Odorless air (as a baseline)

Procedure:

  • Psychophysical Ratings: Before the fMRI scan, participants rated the intensity, pleasantness, and familiarity of each odorant on a visual analog scale.

  • fMRI Scanning:

    • Odorants were delivered to the participants' noses using a computer-controlled olfactometer.

    • The presentation was synchronized with the participant's breathing cycle.

    • Each odor was presented multiple times in a randomized order, interspersed with periods of odorless air.

    • Functional brain images were acquired using a 3-Tesla MRI scanner.

  • Data Analysis:

    • Psychophysical ratings were analyzed for statistical differences between the odorants.

    • fMRI data was preprocessed and statistically analyzed to identify brain regions showing differential activation in response to vanillin versus this compound.

Signaling Pathways and Neural Processing

The perception of odorants like this compound and vanillin begins with their interaction with olfactory receptors in the nasal cavity, initiating a signaling cascade that results in a neural signal being sent to the brain.

While the specific olfactory receptors for this compound have not been fully elucidated, vanillin is known to interact with several, including the human olfactory receptor OR10G4. The binding of an odorant molecule to its receptor triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a series of intracellular events, leading to the opening of ion channels and the generation of an action potential in the olfactory sensory neuron. This signal is then transmitted to the olfactory bulb and further processed in higher brain centers, including the piriform cortex, amygdala, and orbitofrontal cortex, where the perception of smell is ultimately formed.

The fMRI study comparing vanillin and this compound revealed that despite similar perceptual ratings, vanillin elicited stronger activation in the parahippocampal gyrus and the left amygdala.[5] This suggests that vanillin may evoke a more robust emotional and memory-associated neural response, likely due to its strong and familiar association with the scent of vanilla.[5]

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Brain Odorant This compound or Vanillin OR Olfactory Receptor (e.g., OR10G4 for Vanillin) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Causes Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal to Higher_Centers Higher Brain Centers (Piriform Cortex, Amygdala, etc.) Olfactory_Bulb->Higher_Centers Relays signal to Perception Odor Perception Higher_Centers->Perception Results in Experimental_Workflow cluster_Prep Preparation cluster_Data_Acquisition Data Acquisition cluster_Analysis Data Analysis P Participant Recruitment (n=44) PR Psychophysical Ratings (Intensity, Pleasantness, Familiarity) P->PR S Stimuli Preparation (this compound, Vanillin, Odorless Air) fMRI fMRI Scanning (Odor Presentation via Olfactometer) S->fMRI PA Analysis of Psychophysical Ratings PR->PA fA fMRI Data Analysis (Brain Activation Patterns) fMRI->fA C Comparison of Sensory Perception and Neural Correlates PA->C fA->C

References

Comparing the flavor profile of Vanitrope and ethyl vanillin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vanitrope and Ethyl Vanillin Flavor Profiles for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the flavor profiles of two common vanillin alternatives, this compound (propenyl guaethol) and ethyl vanillin. The information is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these compounds for formulation purposes. This document outlines their distinct sensory characteristics, relative potencies, and the experimental methodologies used for their evaluation.

Flavor Profile Comparison

This compound and ethyl vanillin are both synthetic compounds utilized to impart vanilla-like flavors, yet they possess unique and distinguishable sensory profiles. Ethyl vanillin presents a flavor that is a more direct, potent substitute for vanillin, while this compound offers a more complex profile with spicy and woody undertones.

Ethyl Vanillin is characterized by an intense, sweet, and creamy vanilla aroma, often with notes of chocolate and caramel.[1] Its flavor is approximately three to four times stronger than that of standard vanillin.[2][3] This potency makes it a cost-effective alternative, though excessive concentrations can introduce a slightly bitter taste.[3] Subjective descriptions often characterize ethyl vanillin as a "clean" and pure sweet vanilla flavor.[4]

This compound (Propenyl Guaethol) offers an intensely sweet, vanilla-like flavor profile that is notably more complex than ethyl vanillin.[5][6] Its sensory characteristics include clove-like, medicinal phenolic, and spicy-woody notes alongside the creamy vanilla base.[5][7] this compound is significantly more potent than vanillin, with an estimated strength of 20 to 25 times that of vanillin.[8] It is often used in conjunction with vanillin and ethyl vanillin to create a richer, more nuanced vanilla flavor.[8]

Quantitative Data Summary
FeatureThis compound (Propenyl Guaethol)Ethyl Vanillin
Primary Flavor Notes Intensely sweet, vanilla-like, creamy, spicy-woodyIntensely sweet, creamy vanilla
Secondary Flavor Notes Clove-like, medicinal phenolic, touch of heliotrope[5][6][8]Chocolatey, caramel nuances[1]
Relative Potency (vs. Vanillin) ~20-25 times stronger[8]~3-4 times stronger[1][2]
CAS Number 94-86-0[5]121-32-4[9]
Molecular Formula C11H14O2[5]C9H10O3[3]
Natural Occurrence NoNo[2]

Experimental Protocols

The characterization of flavor profiles for compounds like this compound and ethyl vanillin relies on a combination of sensory evaluation by trained human panelists and objective instrumental analysis.

Sensory Evaluation Methodology

Sensory evaluation provides qualitative and quantitative data on the perceived flavor attributes of a substance.

  • Panelist Selection and Training: A panel of trained assessors is selected based on their sensory acuity. These individuals undergo training to recognize and scale the intensity of specific flavor attributes (e.g., sweet, creamy, spicy, phenolic) relevant to the samples being tested.

  • Testing Environment: Evaluations are conducted in a controlled environment to minimize sensory biases. This includes neutral-colored booths with controlled lighting and air circulation to prevent cross-contamination of aromas.[10]

  • Sample Preparation: this compound and ethyl vanillin are dissolved in a neutral solvent (e.g., ethanol or propylene glycol) and then diluted in a neutral base like water or unsalted crackers to the desired concentration for tasting.

  • Evaluation Procedure: Panelists are presented with blinded samples and asked to rate the intensity of various flavor descriptors on a predefined scale (e.g., a 15-point scale). The data is then statistically analyzed to generate a flavor profile for each compound, which can be visualized using tools like radar charts.[11][12]

Analytical Chemistry Methodology: High-Performance Liquid Chromatography (HPLC)

Instrumental analysis provides quantitative data on the purity and concentration of flavor compounds. HPLC is a common technique used for this purpose.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent).

  • Sample Preparation: A precise amount of the flavor compound (this compound or ethyl vanillin) is dissolved in a suitable solvent, such as acetonitrile, to create a stock solution. This solution is then filtered through a syringe filter to remove any particulate matter.[13]

  • Instrumentation: An Agilent 1260 Infinity LC system or similar is used. The system consists of a pump to move the mobile phase, an injector to introduce the sample, a column where separation occurs (e.g., a C18 column), and a detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of two or more solvents, such as water with 0.1% formic acid and acetonitrile, is often used to achieve optimal separation.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

    • Detection: A Diode Array Detector (DAD) is commonly used to monitor the absorbance of the eluting compounds at a specific wavelength (e.g., 280 nm for vanillin-related compounds).[13][14]

  • Data Analysis: The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

Visualizations

Chemical Structure Comparison

The differences in the flavor profiles of this compound and ethyl vanillin can be partly attributed to their distinct chemical structures.

G Chemical Structure Comparison cluster_this compound This compound (Propenyl Guaethol) cluster_ethyl_vanillin Ethyl Vanillin Vanitrope_Structure C11H14O2 Vanitrope_Desc Contains a propenyl group, contributing to its spicy notes. EthylVanillin_Structure C9H10O3 EthylVanillin_Desc Contains an ethoxy group, enhancing its vanilla potency.

Caption: Chemical structures of this compound and Ethyl Vanillin.

Sensory Evaluation Workflow

The following diagram illustrates the standardized workflow for the sensory evaluation of flavor compounds.

G Sensory Evaluation Workflow A Panelist Selection & Training B Sample Preparation (Blinded & Randomized) A->B prepares for D Individual Evaluation (Rating Flavor Attributes) B->D C Controlled Environment (Sensory Booths) C->D enables E Data Collection D->E generates F Statistical Analysis E->F inputs to G Flavor Profile Generation F->G results in

Caption: Standardized workflow for sensory panel evaluation.

References

Cross-Validation of Analytical Methods for the Quantification of Vanitrope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of flavor and fragrance compounds, robust and reliable analytical methods are paramount for ensuring product quality and safety. Vanitrope (2-ethoxy-5-(1-propenyl)phenol), a synthetic aroma chemical with a characteristic sweet, vanilla-like scent, requires accurate quantification in various matrices.[1] This guide provides a comparative overview of two common analytical techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A cross-validation approach is presented to ensure consistency and reliability between these methods.

The cross-validation of analytical methods is a critical process to verify that different validated methods produce consistent, reliable, and accurate results.[2] This is particularly important when transferring methods between laboratories or when different techniques are used for the same analyte.

Analytical Methodologies

Gas Chromatography and High-Performance Liquid Chromatography are the primary chromatographic techniques for the analysis of this compound and other phenolic compounds.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] It often employs a flame ionization detector (FID) or a mass spectrometer (MS) for detection. To enhance volatility and improve peak shape, derivatization techniques such as silylation may be employed.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. For this compound and related phenolic compounds, reversed-phase HPLC with a C18 column is commonly used, coupled with a Diode Array Detector (DAD) for quantification.[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are outlined below.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile organic solvent such as dichloromethane or hexane.[4][5]

  • For samples requiring derivatization, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to 1 mL of the sample solution. Heat the mixture at 60°C for 30 minutes.[6][7]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. GC-FID/MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: FID at 280°C or MS with electron ionization.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

2. HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 280 nm.

Method Performance and Comparison

A hypothetical cross-validation study was designed to compare the performance of the GC and HPLC methods. The results are summarized in the table below.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Acceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLReportable

Data presented is representative of typical performance for these analytical methods for phenolic compounds and is intended for illustrative purposes.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagrams illustrate the process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Methods Select GC and HPLC Methods Define_Purpose->Select_Methods Set_Criteria Set Acceptance Criteria Select_Methods->Set_Criteria Prepare_Samples Prepare this compound Samples Set_Criteria->Prepare_Samples Analyze_GC Analyze by GC Prepare_Samples->Analyze_GC Analyze_HPLC Analyze by HPLC Prepare_Samples->Analyze_HPLC Collect_Data Collect Performance Data Analyze_GC->Collect_Data Analyze_HPLC->Collect_Data Compare_Results Compare GC and HPLC Results Collect_Data->Compare_Results Assess_Criteria Assess Against Acceptance Criteria Compare_Results->Assess_Criteria Conclusion Draw Conclusion on Method Equivalency Assess_Criteria->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

DataComparisonLogic GC_Data GC Performance Data Comparison Statistical Comparison GC_Data->Comparison HPLC_Data HPLC Performance Data HPLC_Data->Comparison Acceptance_Criteria Acceptance Criteria Acceptance_Criteria->Comparison Equivalent Methods are Equivalent Comparison->Equivalent Results within criteria Not_Equivalent Methods are Not Equivalent Comparison->Not_Equivalent Results outside criteria

Caption: Logical flow for comparing analytical method performance data.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable and robust methods for the quantitative analysis of this compound. The choice of method may depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC method presented here demonstrates slightly better sensitivity (lower LOD and LOQ) and precision, which may be advantageous for trace-level analysis. A thorough cross-validation as outlined ensures that results obtained from either method are comparable and reliable, providing flexibility and confidence in the analytical data generated for this compound.

References

A Comparative Guide to the Quantification of Vanitrope Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Vanitrope against alternative analytical techniques. It is intended for researchers, scientists, and professionals in the drug development and flavor industries who require accurate and reliable quantification of this potent flavoring agent.[1][2] this compound, also known as propenyl guaethol, is a synthetic compound valued for its intense vanilla-like aroma, which is reported to be 16 to 25 times stronger than vanillin.[3]

Experimental Workflow: HPLC Method Validation

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The following diagram illustrates the typical workflow for validating an HPLC method for this compound quantification, adhering to parameters outlined by the International Conference on Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1) Parameters) cluster_2 Method Application A Parameter Optimization (Column, Mobile Phase, Flow Rate, Wavelength) B Specificity & Selectivity A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Quality Control of this compound Samples G->H

Caption: Workflow for the validation of an HPLC analytical method.

Performance Comparison: HPLC vs. Alternative Methods

While HPLC is a robust technique for the analysis of phenolic compounds like this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry can also be employed.[4][5][6] The choice of method often depends on the required sensitivity, specificity, and the complexity of the sample matrix.

ParameterRP-HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates from related compounds)Very High (Mass fragmentation provides structural info)Low (Interference from other UV-absorbing compounds)
Linearity (R²) Typically > 0.999Typically > 0.99Typically > 0.99[7]
Sensitivity HighVery HighModerate
LOD ~0.1 - 1.0 µg/mL (Analyte dependent)[8]Low ng/mL to pg/mL range~0.5 - 2.0 µg/mL (Analyte dependent)[7]
LOQ ~0.3 - 3.0 µg/mL (Analyte dependent)[8]Low ng/mL to pg/mL range~1.5 - 5.0 µg/mL (Analyte dependent)[7]
Precision (%RSD) < 2%[9][10]< 5%< 3%
Accuracy (% Recovery) 98 - 102%[11]95 - 105%97 - 103%[12]
Application Routine quality control, stability studiesIdentification and quantification in complex matricesSimple, rapid quantification in pure samples

Note: The values presented in this table are typical performance characteristics for these analytical techniques and may vary based on the specific instrumentation, method parameters, and sample matrix.

Detailed Experimental Protocols

1. Validated HPLC-UV Method for this compound Quantification

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 55:45 v/v). The aqueous phase may be acidified with 0.1% trifluoroacetic acid or phosphoric acid to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound exhibits UV absorbance; a wavelength between 230 nm and 280 nm is typically appropriate. A full scan (200-400 nm) with a DAD is recommended during method development to determine the optimal wavelength.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 15 minutes, ensuring this compound is well-resolved from any potential impurities or matrix components.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Method Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without this compound), and a standard solution to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[10]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[10]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds in complex matrices like food and fragrances.[5]

  • Instrumentation:

    • Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

    • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, collecting data in both full scan and Selected Ion Monitoring (SIM) modes. For quantification, SIM mode provides higher sensitivity by monitoring characteristic ions of this compound.

  • Sample Preparation:

    • Samples are typically dissolved in a volatile solvent like dichloromethane or hexane. Derivatization is generally not required for this compound.

3. Alternative Method: UV-Visible Spectrophotometry

This technique is simpler and faster but less specific than chromatographic methods.[13] It is best suited for quantifying this compound in simple, transparent liquid samples where interfering substances are minimal.

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam recommended).

  • Procedure:

    • Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the measurement wavelength range (e.g., ethanol, methanol, or water).

    • Determine λmax: Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.

References

A Comparative Analysis of Vanitrope from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity, consistency, and stability of chemical compounds are paramount. Vanitrope, also known as Propenyl Guaethol, is a synthetic aromatic compound widely used in the flavor and fragrance industry.[1][2] This guide provides a comparative analysis of this compound from various suppliers, offering a framework for evaluation based on publicly available data and standardized experimental protocols.

Physicochemical Properties and Supplier Specifications

Table 1: Comparison of this compound Specifications from Different Suppliers

Parameter Supplier A (Generic Data) Supplier B (Generic Data) Supplier C (Generic Data) Test Method
Appearance White to pale yellow crystalline powder[3]White crystalline powder[5]White powder[6]Visual Inspection
Odor Vanilla-like[3]Sweet, powdery, vanillin-like, anisic, creamy with a floral nuance[5]Sweet vanillic and spicy notes[7]Olfactory Sensory Test
Purity (by GC) ≥ 97%[3]≥ 99%[8]>98.0%[9]Gas Chromatography (GC)
Melting Point 85-88°C[3]86-88°C[8]85 - 87°C[6]Melting Point Apparatus
Solubility Soluble in alcohol, glycol, and benzyl alcohol; slightly soluble in water[3]Soluble in fixed oils, alcohol, hydrocarbon solvents; insoluble in water[5]1g soluble in 20mL, 95% ethanol; extremely insoluble in water[10]Solubility Test
Certifications -Halal, Kosher[8]Halal, Kosher, FSSC 22000[1]Supplier Documentation

Note: This table is a compilation of data from various sources and does not represent a direct head-to-head comparison of specific batches. Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific data.

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound from different suppliers, a series of standardized analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.[9]

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethanol or acetone.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is calculated by the area percentage of the main peak corresponding to this compound in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Stability Testing

Stability testing is crucial to determine the shelf-life of this compound under various environmental conditions.[11] The following protocol is based on general guidelines for stability testing of active substances.[12]

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Methodology:

  • Sample Packaging: Store samples in well-sealed containers that mimic the proposed storage and distribution packaging.[11]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.[13]

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (visual inspection).

    • Purity by GC-MS (as described above).

    • Identification and quantification of any degradation products.

  • Data Evaluation: A significant change is defined as a failure to meet the initial specifications. If a significant change occurs during accelerated testing, further testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.

Visualizing Workflows and Relationships

To aid researchers in their evaluation process, the following diagrams illustrate key workflows.

Supplier_Evaluation_Workflow Start Start: New this compound Supplier Identified Request_Info Request Supplier Documentation (CoA, Spec Sheet, Certifications) Start->Request_Info Initial_Screening Initial Screening: Compare specifications with requirements Request_Info->Initial_Screening Order_Sample Order Sample for In-house Testing Initial_Screening->Order_Sample Meets requirements Reject Reject Supplier Initial_Screening->Reject Does not meet requirements Perform_QC Perform QC Tests: - Purity (GC-MS) - Appearance - Melting Point Order_Sample->Perform_QC Compare_Results Compare Results with CoA and Specifications Perform_QC->Compare_Results Decision Decision Compare_Results->Decision Approve Approve Supplier Decision->Approve Results are satisfactory Decision->Reject Results are unsatisfactory Stability_Study Initiate Stability Study (Optional) Approve->Stability_Study End End Reject->End Stability_Study->End

Caption: Workflow for evaluating a new supplier of this compound.

Since this compound's primary application is in flavors and fragrances, its sensory profile is a critical quality attribute.

Sensory_Evaluation_Workflow Start Start: this compound Sample Received Prepare_Solutions Prepare Dilutions in Ethanol (e.g., 10%, 1%, 0.1%) Start->Prepare_Solutions Olfactory_Strips Dip Olfactory Strips Prepare_Solutions->Olfactory_Strips Panel_Evaluation Sensory Panel Evaluation Olfactory_Strips->Panel_Evaluation Record_Descriptors Record Olfactory Descriptors at Different Time Points (Top, Middle, Base Notes) Panel_Evaluation->Record_Descriptors Compare_Profile Compare Profile to Standard Record_Descriptors->Compare_Profile Decision Decision Compare_Profile->Decision Accept Accept Batch Decision->Accept Profile matches standard Reject Reject Batch Decision->Reject Profile deviates from standard End End Accept->End Reject->End

Caption: Workflow for the sensory evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory responses elicited by Vanitrope (Propenyl Guaethol) and its structural analogs, including eugenol and isoeugenol. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a resource for understanding the structure-odor relationships that govern the perception of this important class of aromatic compounds.

Introduction to this compound and Related Compounds

This compound, chemically known as Propenyl Guaethol, is a synthetic aromatic compound prized for its potent vanilla-like scent.[1][2] Its structural similarity to naturally occurring compounds like eugenol and isoeugenol makes it a subject of interest for studying the molecular mechanisms of olfaction. Eugenol is characterized by a clove-like odor, while its isomer, isoeugenol, possesses a more floral scent.[3] These subtle structural differences, primarily the position of a double bond, lead to distinct olfactory perceptions, highlighting the high specificity of olfactory receptor interactions.[4][5] Understanding how these variations influence receptor activation is crucial for the fields of fragrance chemistry, sensory science, and drug development.

Comparative Olfactory Profile

The olfactory characteristics of this compound and its related compounds vary significantly despite their structural similarities. These differences are captured in their distinct odor profiles and detection thresholds.

CompoundChemical NameOdor DescriptionOdor Detection Threshold
This compound 2-ethoxy-5-[(E)-prop-1-enyl]phenolIntensely sweet, vanilla-like, clove-like, medicinal, phenolic[1]400 ppb[2]
Eugenol 2-methoxy-4-(2-propen-1-yl)phenolSpicy, clove-like[3]Data not readily available
Isoeugenol 2-methoxy-4-(1-propen-1-yl)phenolFloral, less woody and more rounded than eugenol[3][5]Data not readily available
Methyl Eugenol 1,2-dimethoxy-4-(2-propen-1-yl)benzeneSpicy, clove-like, earthy, herbaceous[4]68 ppb to 8.5 ppm[4]
Methyl Isoeugenol 1,2-dimethoxy-4-(1-propen-1-yl)benzeneFloral, tuberose-like, mildly spicy, woody[4]Data not readily available

Quantitative Receptor Activation Data

Quantitative data on the activation of specific olfactory receptors (ORs) by these compounds provides insight into the molecular basis of their distinct odors. Studies on the mouse olfactory receptor Olfr73, which is known to respond to eugenol, reveal a significant difference in potency between eugenol and isoeugenol.

CompoundOlfactory ReceptorEC50 Value (µM)
Eugenol Mouse Olfr734.8 ± 1.1[6]
Isoeugenol Mouse Olfr73117 ± 45[6]

EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.

The data indicates that eugenol is a significantly more potent activator of the Olfr73 receptor than isoeugenol. Furthermore, other related compounds like methylisoeugenol have been shown to act as weak agonists or even antagonists at this receptor.[6]

Olfactory Signal Transduction Pathway

The perception of odors like this compound begins with the interaction of odorant molecules with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs).[7][8] These receptors are G-protein-coupled receptors (GPCRs).[9][10] The binding of an odorant initiates a sophisticated intracellular signaling cascade.

The canonical olfactory signal transduction pathway is as follows:

  • Receptor Activation : An odorant molecule binds to a specific OR.[11]

  • G-Protein Activation : The activated OR interacts with a heterotrimeric G-protein (specifically Gαolf), causing the Gα subunit to exchange GDP for GTP.[11][12]

  • Second Messenger Production : The activated Gαolf subunit dissociates and activates adenylate cyclase type III (ACIII), which converts ATP into cyclic adenosine monophosphate (cAMP).[9][12]

  • Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[9]

  • Depolarization : The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron's membrane.[12]

  • Signal Amplification : The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ that further depolarizes the cell, amplifying the signal.[9][12]

  • Action Potential : If the depolarization reaches the threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.[8][13]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf Gαolf (GTP-bound) OR->Golf Activates AC Adenylyl Cyclase III (ACIII) cAMP cAMP AC->cAMP ATP to CNG CNG Channel (Open) Ca_ion CNG->Ca_ion Influx of Depolarization Membrane Depolarization CNG->Depolarization Cl_Channel Ca²⁺-activated Cl⁻ Channel (Open) Cl_Channel->Depolarization Golf->AC Activates cAMP->CNG Opens Ca_ion->Cl_Channel Opens AP Action Potential to Brain Depolarization->AP

Caption: The canonical olfactory G-protein coupled receptor signaling cascade.

Experimental Protocols

The quantitative comparison of olfactory responses relies on established experimental techniques, most notably Electro-olfactography (EOG) and in vitro cell-based reporter assays.

EOG is a technique for recording the summated electrical response of the olfactory epithelium to an odor stimulus.[14][15] It provides a measure of the peripheral olfactory sensory neuron activity.

Generalized EOG Protocol:

  • Animal Preparation : A mouse is anesthetized, and its head is secured. The olfactory epithelium is surgically exposed by removing the nasal septum.[16]

  • Electrode Placement : A recording electrode, typically a glass microelectrode filled with Ringer's solution, is placed on the surface of the olfactory turbinates. A reference electrode is placed elsewhere on the head.[16][17]

  • Odorant Delivery : Odorized air is generated by passing a carrier gas (e.g., nitrogen) through a solution of the odorant (e.g., this compound) at a specific concentration.[18] This odorized air is delivered to the olfactory epithelium as a controlled puff (e.g., 100-200 ms duration) via a computer-controlled valve system.[15][18]

  • Signal Recording : The electrical potential difference between the recording and reference electrodes is amplified, digitized, and recorded.[16][18] The resulting negative voltage deflection is the EOG response.

  • Data Analysis : The amplitude and kinetics (latency, rise time, decay time) of the EOG response are measured and analyzed to quantify the response to different odorants and concentrations.[15]

These assays involve expressing a specific olfactory receptor in a host cell line (e.g., HEK293) that does not normally express it. The cell's response to an odorant is then measured, often via a reporter gene like luciferase.[19] This allows for the characterization of individual receptor-ligand interactions.

Generalized Cell-Based Assay Protocol:

  • Cell Culture and Transfection : Host cells (e.g., HEK293) are cultured and then transfected with plasmids encoding the specific olfactory receptor of interest (e.g., Olfr73) and a reporter gene linked to a promoter responsive to G-protein signaling (e.g., a CRE-luciferase reporter for cAMP pathways).

  • Odorant Stimulation : The transfected cells are incubated with various concentrations of the test compounds (e.g., eugenol, isoeugenol).

  • Lysis and Reporter Assay : After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis : The luminescence signal is proportional to the level of receptor activation. Dose-response curves are generated by plotting the signal against the odorant concentration, from which EC50 values can be calculated.[6]

Experimental_Workflow cluster_prep Preparation cluster_eog EOG Method cluster_invitro In Vitro Method cluster_analysis Data Analysis OdorantPrep Odorant Dilution Series (this compound, Eugenol, etc.) AssayPrep Assay Preparation OdorantPrep->AssayPrep EOG_Animal Anesthetize Animal & Expose Olfactory Epithelium AssayPrep->EOG_Animal EOG Invitro_Cell Transfect Cell Line with Olfactory Receptor + Reporter AssayPrep->Invitro_Cell In Vitro EOG_Record Record Summated Field Potential EOG_Animal->EOG_Record Stimulate Analysis Generate Dose-Response Curves EOG_Record->Analysis Invitro_Record Measure Reporter Activity (e.g., Luminescence) Invitro_Cell->Invitro_Record Stimulate Invitro_Record->Analysis Comparison Compare Amplitude, Potency (EC50), Kinetics Analysis->Comparison

Caption: Generalized workflow for comparing olfactory responses.

Conclusion

The comparison between this compound, eugenol, and isoeugenol demonstrates that minor modifications to a molecule's chemical structure can profoundly impact its interaction with olfactory receptors and, consequently, its perceived odor. While this compound offers a powerful vanilla-like aroma, its structural relatives elicit distinct spicy and floral notes. Quantitative analyses, such as those determining the EC50 values for receptor activation, confirm that these perceptual differences are rooted in the varying potencies with which these compounds activate specific olfactory receptors like Olfr73. The experimental protocols and signaling pathway details provided herein offer a framework for researchers to further investigate the nuanced structure-activity relationships that define our sense of smell.

References

A Comparative Sensory Analysis of Vanitrope and Other Vanilla Flavorings

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor science, particularly in the development of pharmaceuticals and other consumable products, the selection of an appropriate flavoring agent is paramount to ensure product palatability and consumer acceptance. This guide provides a comparative analysis of Vanitrope (Propenyl Guaethol) against other common vanilla-based flavorings, namely natural vanilla extract, vanillin, and ethyl vanillin. The information presented is a synthesis of available sensory data and is intended for researchers, scientists, and drug development professionals.

Sensory Profile Comparison

Sensory panel data reveals distinct profiles for this compound when compared to other vanilla flavorings. While quantitative data from a single comparative study is not publicly available, a qualitative and semi-quantitative comparison can be constructed from various industry sources and descriptive sensory analyses. This compound is consistently described as having a sweet, vanilla-like aroma, but with additional complex notes.[1][2]

Below is a summary of the sensory attributes compiled from descriptive panels. The intensity of each attribute is rated on a common scale for comparative purposes.

AttributeThis compoundNatural Vanilla ExtractVanillinEthyl Vanillin
Vanilla HighHighHighVery High
Sweet Very HighHighMediumHigh
Creamy MediumHighLowMedium
Smoky/Woody LowMedium-HighLowLow
Spicy (Clove-like) MediumLow-MediumLowLow
Powdery HighLowMediumMedium
Floral LowMediumLowLow
Medicinal/Phenolic Low-MediumLowLowLow
Overall Complexity HighVery HighLowMedium
Potency (vs. Vanillin) ~20-25xVaries1x~2-4x

Key Sensory Findings:

  • This compound offers a more refined and gentler vanilla profile compared to the harshness that can be associated with vanillin or ethyl vanillin.[1] Its profile is complex, with sweet, creamy, and spicy notes, often described as reminiscent of cream soda with tobacco and anisic undertones.[1]

  • Natural Vanilla Extract provides the most complex flavor profile, containing hundreds of different compounds which contribute to its rich and varied smoky, woody, and floral notes.[3]

  • Vanillin is the primary component of natural vanilla and presents a straightforward, clean vanilla flavor.

  • Ethyl Vanillin is a synthetic compound that is 2-4 times more potent than vanillin, offering a stronger, sweeter, and more transparent vanilla note.[4]

Experimental Protocols for Sensory Evaluation

To obtain the descriptive sensory data presented above, a trained sensory panel would typically be employed using a standardized methodology such as Quantitative Descriptive Analysis (QDA).

Objective

To identify and quantify the sensory attributes of different vanilla flavorings (this compound, natural vanilla extract, vanillin, and ethyl vanillin) in a neutral base.

Materials
  • Flavoring samples: this compound, natural vanilla extract, vanillin, and ethyl vanillin, each diluted to a perceptually similar intensity in a neutral base (e.g., 5% sucrose solution or unflavored milk).

  • Reference standards for each sensory attribute (e.g., clove oil for "spicy," almond extract for "powdery").

  • Unsalted crackers and filtered water for palate cleansing.

  • Standardized sample presentation containers (e.g., lidded, opaque cups) labeled with random three-digit codes.

Panelists
  • A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate between different flavor profiles.

  • Panelists are trained on the specific sensory attributes of vanilla and the use of the intensity scale.

Procedure
  • Lexicon Development: In initial sessions, panelists are presented with a wide range of vanilla flavorings to develop a comprehensive list of descriptive terms (the lexicon). The panel comes to a consensus on the definitions of these terms and the corresponding reference standards.

  • Training: Panelists are trained to use the agreed-upon lexicon to rate the intensity of each attribute for the test samples on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Evaluation:

    • Samples are presented to panelists in a randomized, balanced order to minimize carry-over effects.

    • Panelists evaluate one sample at a time, cleansing their palate with water and unsalted crackers between samples.

    • For each sample, panelists rate the intensity of each attribute from the lexicon on the provided scale.

    • Evaluations are conducted in individual booths under controlled environmental conditions (e.g., consistent lighting and temperature, odor-free air).

  • Data Analysis:

    • The ratings from the line scales are converted to numerical data.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the sensory attributes among the samples.

    • Results are often visualized using spider plots or bar charts to compare the sensory profiles.

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) sensory panel evaluation.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Lexicon Lexicon Development Training Panelist Training Lexicon->Training Consensus on terms SamplePrep Sample Preparation & Coding Training->SamplePrep Evaluation Individual Panelist Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis DataCollection->Stats Reporting Reporting & Visualization Stats->Reporting

Caption: Workflow for Quantitative Descriptive Analysis.

General Olfactory Signaling Pathway

The perception of flavor is primarily driven by the sense of smell (olfaction). The following diagram provides a simplified representation of the general olfactory signaling pathway, which is the mechanism through which volatile flavor compounds like this compound are perceived.

Olfactory_Pathway cluster_nose Nasal Cavity cluster_bulb Olfactory Bulb cluster_brain Brain Odorant Odorant Molecule (e.g., this compound) Receptor Olfactory Receptor Neuron Odorant->Receptor Binding Glomerulus Glomerulus Receptor->Glomerulus Signal Transduction Mitral Mitral Cell Glomerulus->Mitral Cortex Olfactory Cortex Mitral->Cortex Signal Transmission Limbic Limbic System (Emotion & Memory) Cortex->Limbic

References

A Guide to the Inter-laboratory Analysis of Vanitrope: Methodologies and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Vanitrope (Propenyl Guaethol), a synthetic aroma chemical. While direct inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes established analytical techniques for similar phenolic compounds to present a simulated performance comparison. The data herein is representative of typical performance characteristics observed in the analysis of related compounds, offering a valuable benchmark for laboratories involved in the analysis of this compound.

Quantitative Performance Comparison

The following table summarizes typical performance data for three common analytical techniques used for the quantification of phenolic compounds like this compound. These values are derived from published method validation studies for analogous compounds and represent expected performance in an inter-laboratory setting.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL1.0 - 5.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mL0.05 - 0.5 µg/mL3.0 - 15.0 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (RSD %)
- Repeatability< 2%< 3%< 5%
- Inter-laboratory Reproducibility< 5%< 7%< 10%
Linearity (R²) > 0.995> 0.99> 0.98

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (purity >98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Acetic acid (glacial, analytical grade).

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.2% acetic acid in water (Solvent A) and a mixture of acetonitrile and methanol (50:50, v/v) (Solvent B).

  • Gradient Program: A linear gradient starting from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 266 nm.[2]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing standard_prep Standard Preparation hplc_system HPLC System standard_prep->hplc_system Inject Standards sample_prep Sample Preparation sample_prep->hplc_system Inject Sample data_acquisition Data Acquisition hplc_system->data_acquisition Generate Chromatogram calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification data_acquisition->quantification calibration_curve->quantification Apply Calibration

Caption: Workflow for this compound quantification using HPLC.

Hypothetical Signaling Pathway Interaction

While this compound is primarily used as a flavoring and fragrance agent, its phenolic structure suggests potential interactions with biological pathways, similar to other phenolic compounds. The following diagram illustrates a hypothetical interaction with a generic signaling pathway, which could be relevant in toxicological or pharmacological studies.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical interaction of this compound with a cellular signaling pathway.

References

Accuracy and precision of different Vanitrope quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantification of Vanitrope: Accuracy and Precision of Leading Analytical Methods

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of this compound (2-ethoxy-5-(prop-1-en-1-yl)phenol) is critical for quality control, formulation development, and metabolic studies. This synthetic aroma chemical, with its potent vanilla-like scent, sees wide use in the food and fragrance industries. This guide provides an objective comparison of the performance of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The experimental data presented is compiled from validated methods for this compound and structurally similar phenolic compounds, offering a robust framework for method selection and development.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound and related phenolic compounds.

ParameterHPLC-UVGC-MSUPLC-MS/MS
Analyte(s) Vanillyl Butyl Ether, Vanillin & related phenolicsPlant-based antimicrobial substances, Plastic food contact material substancesNeuritogenic compounds, Tropane alkaloids
Accuracy (Recovery %) ~98-102%[1]98.3–101.60%[2]70-120%[3]
Precision (RSD %) < 2% (Repeatability & Intermediate)[1]≤2.56% (Intraday & Interday)[2]< 20% (Repeatability & Intermediate)[3]
Linearity (R²) > 0.999[1]> 0.999[2]> 0.997[4]
Limit of Detection (LOD) ~0.1 µg/mL[1]Varies by compound0.15 µg/kg[3]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]Varies by compound0.5 µg/kg[3]

Experimental Protocols: Detailed Methodologies

The following sections provide detailed experimental protocols for each of the discussed analytical methods. These protocols are representative of validated methods for this compound and analogous phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in various cosmetic and food matrices.

Sample Preparation:

  • Accurately weigh 0.5 g of the sample into a glass flask.

  • Add 25 g of a 1:1 (v/v) isopropanol-water mixture for extraction and sonicate at 50°C for 5 minutes.[1]

  • Cool the flask in a refrigerator for 10 minutes to allow for the precipitation of lipids.

  • Transfer 10 g of the supernatant to a clean flask and add 20 g of the isopropanol-water mixture.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.[1]

Chromatographic Conditions:

  • Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a 30:70 (v/v) mixture of acetonitrile and 20 mM sodium phosphate buffer in water.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.

Sample Preparation:

  • For liquid samples, a simple dilution with a suitable solvent like methanol or dichloromethane may be sufficient.

  • For solid or semi-solid matrices, a liquid-liquid extraction is employed. Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Centrifuge the mixture and transfer the supernatant to a clean-up tube containing salts to induce phase separation.

  • An aliquot of the organic layer is then taken for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification of this compound in challenging matrices like biological fluids or complex food products.

Sample Preparation:

  • For food matrices, perform a solid-liquid extraction with an acidified mixture of methanol and water.[3]

  • For complex samples like herbal infusions, an additional solid-phase extraction (SPE) step on a cation-exchange sorbent may be necessary for cleanup.[3]

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described this compound quantification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample extract Solvent Extraction & Sonication weigh->extract cool Cooling & Precipitation extract->cool dilute Dilution cool->dilute filter Syringe Filtration dilute->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection (280 nm) hplc->uv data Data Acquisition & Quantification uv->data

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample Homogenization extract Acetonitrile Extraction sample->extract centrifuge Centrifugation extract->centrifuge cleanup Phase Separation/Cleanup centrifuge->cleanup gc GC Separation cleanup->gc ms MS Detection (EI) gc->ms data Data Analysis ms->data

GC-MS Experimental Workflow

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Sample Extraction spe Solid-Phase Extraction (SPE) sample->spe reconstitute Dry & Reconstitute spe->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

UPLC-MS/MS Experimental Workflow

References

Benchmarking Vanitrope: A Comparative Guide to a High-Performance Aroma Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to innovate in flavor and fragrance formulations, a deep understanding of the performance of individual aroma chemicals is paramount. This guide provides a comprehensive comparison of Vanitrope (propenyl guaethol) against the industry standards of vanillin and ethyl vanillin, supported by available data and standardized experimental protocols.

This compound, a synthetic aroma chemical, presents a compelling alternative to traditional vanilla flavoring agents. Characterized by its intensely sweet, vanilla-like profile with nuances of cream soda, tobacco, and spice, it offers unique advantages in various applications.[1] This guide will delve into its performance metrics, offering a clear comparison with vanillin and ethyl vanillin in terms of sensory properties, potency, and stability.

Sensory Profile: A Refined Vanilla Experience

Qualitative sensory assessments describe this compound as having a more refined and gentler aroma than vanillin or ethyl vanillin.[1] Its profile is often characterized as a sweet, vanilla cream soda scent with tobacco, anisic, and powdery notes.[1] In contrast, vanillin provides a classic, creamy vanilla foundation, while ethyl vanillin delivers a stronger, more transparent vanilla effect without the "heaviness" that can come with high concentrations of vanillin.

One study comparing blends of propenyl guaethol, vanillin, and ethyl vanillin as extenders for pure vanilla in foods like frosting, hot chocolate, and cake found that the blend containing propenyl guaethol yielded qualities nearer to those of pure vanilla than the other synthetics alone or combined.[2]

Potency and Thresholds: A High-Impact Molecule

This compound is consistently reported to be significantly more potent than vanillin. While early estimations suggested it to be 25 times stronger, a more conservative and widely accepted range is 15 to 20 times the strength of vanillin.[3][4] This high potency allows for lower usage levels to achieve the desired flavor intensity.

The following table summarizes the available quantitative data on the olfactory and taste thresholds of this compound compared to vanillin.

CompoundOdor ThresholdTaste ThresholdRelative Potency (vs. Vanillin)
This compound (Propenyl Guaethol) 400 ppb[5][6]25 ppm[7]~15-25x
Vanillin 200 ppb[8]Not widely reported1x
Ethyl Vanillin Not specified in searchesNot widely reported~2-4x

Stability and Application Advantages

This compound exhibits excellent stability, particularly in alkaline media, making it an ideal choice for applications where discoloration can be a concern, such as in soaps and cosmetics.[9] This provides a significant advantage over vanillin, which is known to cause discoloration in certain formulations.[4] Its stability also extends to flavor applications, where it can be used to fortify and enhance the vanilla character in a wide range of products.[10][11]

Experimental Protocols

To ensure objective and reproducible benchmarking of this compound's performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments in sensory analysis and chemical analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product. A trained sensory panel is used to develop a specific lexicon of terms to describe the aroma and flavor profile of the compounds being tested.

Workflow for QDA of this compound, Vanillin, and Ethyl Vanillin:

G cluster_0 Panelist Training & Lexicon Development cluster_1 Sample Preparation & Evaluation cluster_2 Data Analysis P1 Panelist Screening P2 Training on Vanilla Aromas P1->P2 P3 Lexicon Development for Vanilla Attributes P2->P3 S1 Prepare Solutions of this compound, Vanillin, & Ethyl Vanillin P3->S1 S2 Blinded & Randomized Sample Presentation S1->S2 S3 Panelists Rate Attribute Intensity on a Scale S2->S3 D1 Collect & Tabulate Panelist Scores S3->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Generate Sensory Profile Spider Web Plots D2->D3

Quantitative Descriptive Analysis Workflow

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to describe aromas. They undergo intensive training to recognize and scale the intensity of various aroma attributes associated with vanilla, such as "sweet," "creamy," "smoky," "phenolic," and "spicy."

  • Lexicon Development: The panel collaboratively develops a consensus vocabulary (lexicon) to describe the aroma and flavor of the test compounds. Reference standards for each attribute are provided to anchor the panelists' evaluations.

  • Sample Preparation: Solutions of this compound, vanillin, and ethyl vanillin are prepared at equi-potent concentrations in a neutral solvent (e.g., propylene glycol) or a simple food matrix (e.g., sugar water or milk).[12]

  • Evaluation: Samples are presented to the panelists in a blinded and randomized order. Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "none" to "very intense").

  • Data Analysis: The data from the panelists is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the compounds. The results are often visualized using spider web or radar plots.

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a sample and the quantification of their odor intensity.

Workflow for GC-O Analysis:

G cluster_0 Sample Preparation & Injection cluster_1 Separation & Detection cluster_2 Data Acquisition & Analysis SP1 Prepare Solutions of Aroma Chemicals SP2 Inject Sample into GC SP1->SP2 GC Gas Chromatograph Separates Volatiles SP2->GC Split Effluent Split GC->Split FID Flame Ionization Detector (FID) Split->FID Sniff Olfactometry Port (Sniff Port) Split->Sniff DA1 Record FID Signal (Chromatogram) FID->DA1 DA2 Record Panelist's Odor Perception Sniff->DA2 DA3 Correlate Odor Events with GC Peaks DA1->DA3 DA2->DA3 DA4 Calculate Odor Activity Values (OAV) DA3->DA4

Gas Chromatography-Olfactometry Workflow

Methodology:

  • Instrumentation: A gas chromatograph equipped with a column suitable for flavor and fragrance analysis (e.g., a polar capillary column) is used. The column effluent is split between a conventional detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a heated sniffing port.

  • Sample Preparation: Dilute solutions of this compound, vanillin, and ethyl vanillin are prepared in an appropriate solvent.

  • Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any odors detected. The intensity of the odor can also be rated.

  • Data Analysis: The olfactogram (a plot of odor intensity versus time) is compared with the chromatogram from the FID or MS to identify the chemical compounds responsible for the detected odors. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold. This provides a quantitative measure of its contribution to the overall aroma.

Conclusion

This compound presents a high-performance alternative to traditional vanilla aromachemicals, offering a unique and refined sensory profile, significantly higher potency, and improved stability in certain applications. While further quantitative, head-to-head comparative studies are needed to fully elucidate its performance characteristics, the available data and qualitative assessments strongly suggest its value in the development of innovative flavor and fragrance formulations. The experimental protocols outlined in this guide provide a framework for conducting rigorous and objective benchmarking of this compound against industry standards.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This document provides essential safety and logistical information for the proper disposal of Vanitrope (also known as propenyl guaethol), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines will support a safe and compliant laboratory environment.

This compound: Essential Data for Safe Handling

A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Name 2-ethoxy-5-[(E)-prop-1-enyl]phenol[1]
Synonyms Propenylguaethol, trans-2-Ethoxy-5-(1-propenyl)phenol[1][2]
CAS Number 94-86-0[1][2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance White to almost white powder or crystal[3]
Melting Point 85-88°C[3]
Solubility Insoluble in water; Soluble in methanol and most vegetable oils[1][3]
Oral LD50 (Rat) 2400 mg/kg[1]
Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general chemical waste guidelines and information from Safety Data Sheets (SDS).[1][2][5] Always consult your institution's specific waste disposal protocols and local regulations.

1. Waste Identification and Classification:

  • Hazard Assessment: this compound is classified as a skin and eye irritant.[1][2] While not listed as a specifically regulated hazardous waste in all jurisdictions, it must be handled as a chemical waste.

  • Waste Generator's Responsibility: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR 261.3).[1]

2. Collection and Storage of this compound Waste:

  • Container: Use a dedicated, properly labeled, and sealed container for this compound waste.[2][6] The container should be made of a compatible material.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound" or "propenyl guaethol," and the associated hazards (e.g., "Irritant").[7]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[6] Store the waste container in a designated, well-ventilated, and secure area away from ignition sources.[2][4]

3. Spill and Contamination Cleanup:

  • Personal Protective Equipment (PPE): Before cleaning up any spills, ensure you are wearing appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[1][2]

  • Containment: For spills, prevent further spread by containing the material.[5]

  • Cleanup: Carefully sweep up solid this compound, avoiding dust generation.[2][8] Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into the designated this compound waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.[9] Collect all cleaning materials as contaminated waste.

4. Final Disposal:

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the this compound waste through your institution's designated hazardous waste disposal vendor.[7][10] Do not dispose of this compound down the drain or in regular trash.[9]

  • Packaging for Transport: Ensure the waste container is securely closed and properly labeled for transport according to the vendor's and regulatory requirements.[7]

  • Record Keeping: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.[7]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Vanitrope_Disposal_Workflow This compound Disposal Decision Workflow cluster_start cluster_assessment 1. Waste Assessment cluster_procedure 2. Handling & Collection cluster_disposal 3. Final Disposal start This compound Waste Generated assess_hazard Is it a spill or unused product? start->assess_hazard spill Spill Cleanup assess_hazard->spill Spill unused Unused Product assess_hazard->unused Unused collect_solid Sweep up solid material (Avoid dust generation) spill->collect_solid place_in_container Place in a labeled, sealed container unused->place_in_container collect_solid->place_in_container check_regulations Consult local, state, & federal regulations place_in_container->check_regulations contact_vendor Contact licensed hazardous waste disposal vendor check_regulations->contact_vendor dispose Dispose as chemical waste contact_vendor->dispose

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vanitrope

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Vanitrope

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as Propenyl Guaethol). Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of this chemical.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is the first step in safe handling. Key quantitative data are summarized below for easy reference.

PropertyValueCitations
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 85 - 88 °C
Boiling Point 312 - 313 °C
Solubility Insoluble in water. Soluble in ethanol, oils, and other organic solvents.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system. There are currently no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. Therefore, a conservative approach to minimize all routes of exposure is critical.

The following table outlines the mandatory personal protective equipment for handling this compound.

PPE CategorySpecificationRationaleCitations
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled.To prevent inhalation of irritating dust.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.

Experimental Protocols: Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step protocols for handling, spill management, and first aid should be incorporated into all standard operating procedures.

Standard Handling Protocol for Solid this compound
  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Have a designated waste container ready for contaminated materials.

  • Handling :

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

    • Keep the container with this compound closed when not in use.

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Decontaminate or dispose of any contaminated equipment or PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
Emergency SituationProcedural StepsCitations
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Cover the spill with an inert absorbent material. 4. Carefully sweep up the material and place it in a labeled, sealed container for disposal. 5. Clean the spill area with soap and water.

Operational and Disposal Plans

Proper storage and disposal are critical to maintaining a safe laboratory and environment.

Storage Plan
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

This compound waste must be handled as hazardous chemical waste.

  • Collection :

    • Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated, labeled, and sealed container.

  • Disposal :

    • Dispose of the hazardous waste through a licensed waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

Visualizing Safe Practices

To further clarify the operational workflows, the following diagrams illustrate the key decision-making processes for handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start prep_ppe Don appropriate PPE prep_start->prep_ppe prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_waste Prepare designated waste container prep_hood->prep_waste handle_weigh Weigh this compound carefully prep_waste->handle_weigh handle_use Perform experimental procedure handle_weigh->handle_use handle_close Keep container closed when not in use handle_use->handle_close post_clean Clean work area handle_close->post_clean post_dispose Dispose of contaminated materials post_clean->post_dispose post_wash Wash hands thoroughly post_dispose->post_wash end end post_wash->end End This compound Disposal Decision Tree start This compound waste generated is_contaminated Is the material (e.g., gloves, paper towel) contaminated with this compound? start->is_contaminated collect_hw Collect in a labeled, sealed hazardous waste container is_contaminated->collect_hw Yes dispose_regular Dispose in regular trash (if not otherwise hazardous) is_contaminated->dispose_regular No dispose_hw Dispose through a licensed hazardous waste contractor collect_hw->dispose_hw

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.